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  • Product: Bis(diisopropyl-D-tartrate glycolato)diboron
  • CAS: 480438-21-9

Core Science & Biosynthesis

Foundational

Bis(diisopropyl-D-tartrate glycolato)diboron molecular weight and formula

Technical Guide: Bis(diisopropyl-D-tartrate glycolato)diboron Executive Summary & Chemical Identity Bis(diisopropyl-D-tartrate glycolato)diboron is a specialized chiral diboron reagent employed in asymmetric organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bis(diisopropyl-D-tartrate glycolato)diboron

Executive Summary & Chemical Identity

Bis(diisopropyl-D-tartrate glycolato)diboron is a specialized chiral diboron reagent employed in asymmetric organic synthesis. Unlike the achiral standard bis(pinacolato)diboron (


), this compound incorporates two enantiomerically pure diisopropyl tartrate (DIPT) units. These chiral ligands induce stereoselectivity during metal-catalyzed diboration reactions, enabling the synthesis of optically active 1,2-diols and organoboron intermediates essential for complex drug discovery.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
Chemical Name Bis(diisopropyl-D-tartrate glycolato)diboron
CAS Number 480438-21-9
Molecular Formula

Molecular Weight 486.08 g/mol
Appearance Colorless oil (slowly crystallizes to white solid)
Melting Point 85 °C
Solubility Soluble in Toluene, THF, DCM; decomposes in water/alcohols
Structural Class

-Symmetric Chiral Diboronate Ester

Structural Analysis & Molecular Logic

The molecule consists of a boron-boron (


) bond where each boron atom is chelated by the diol backbone of a diisopropyl tartrate ester. The term "glycolato" in the nomenclature refers to the 1,2-diol (glycol) moiety of the tartrate forming a 5-membered dioxaborolane ring.

Key Structural Features:

  • 
     Symmetry:  The identical chiral environments on both boron atoms maximize stereochemical induction during oxidative addition to transition metals (Pt, Rh, Cu).
    
  • Lewis Acidity: The electron-deficient boron centers are modulated by the oxygen-rich tartrate ligands, balancing reactivity with stability.

  • Steric Bulk: The isopropyl ester groups provide the necessary steric shielding to direct incoming substrates, favoring specific enantiomeric pathways.

Synthesis Protocol

The synthesis of Bis(diisopropyl-D-tartrate glycolato)diboron relies on the transesterification of a reactive aminoboron precursor. This method is preferred over direct reaction with tetrahydroxydiboron due to the sensitivity of the tartrate ester groups.

Reagents & Materials
  • Precursor: Tetrakis(dimethylamino)diboron (

    
    )
    
  • Chiral Ligand: Diisopropyl D-tartrate (DIPT)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk line (inert atmosphere required), reflux condenser.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Ligand Dissolution: Charge the flask with Diisopropyl D-tartrate (2.34 g, 9.99 mmol) and anhydrous toluene (20 mL). Heat the solution to 100°C.

  • Reagent Addition: Add Tetrakis(dimethylamino)diboron (1.0 g, 5.05 mmol) neat (liquid) over 2 minutes.

    • Note: A slight excess of DIPT ensures complete conversion of the boron precursor.

  • Reaction: Maintain at 100°C for 60 minutes.

    • Observation: Evolution of dimethylamine gas (

      
      ) will occur after a short induction period (approx. 10 mins).[1] Ensure proper venting through a bubbler.
      
  • Work-up: Remove the solvent and residual amine under high vacuum.

  • Isolation: The resulting oil will slowly crystallize at 0°C or room temperature.[1]

    • Yield: Quantitative (>98%).

    • Purity Check: GC or

      
       NMR (check for disappearance of 
      
      
      
      signals).
Visualizing the Synthesis Pathway

SynthesisPathway Precursor Tetrakis(dimethylamino)diboron (Reactive Core) Intermediate Transesterification (100°C, Toluene) Precursor->Intermediate Ligand Diisopropyl D-tartrate (Chiral Source) Ligand->Intermediate Byproduct Dimethylamine (Gas) (Removed) Intermediate->Byproduct Elimination Product Bis(diisopropyl-D-tartrate glycolato)diboron (C20H32B2O12) Intermediate->Product Ligand Exchange

Figure 1: Synthesis of Bis(diisopropyl-D-tartrate glycolato)diboron via amine elimination.

Applications in Asymmetric Catalysis

This reagent is primarily used in the Platinum-catalyzed asymmetric diboration of terminal alkenes. The resulting chiral diboronates can be oxidized to 1,2-diols or used in Suzuki-Miyaura couplings.

Mechanism of Action
  • Oxidative Addition: The

    
     bond oxidatively adds to a 
    
    
    
    catalyst.
  • Coordination: The alkene coordinates to the metal center. The chiral tartrate ligands create a "chiral pocket," forcing the alkene to approach from a specific face to minimize steric repulsion with the isopropyl groups.

  • Insertion: The alkene inserts into the

    
     bond.
    
  • Reductive Elimination: The product is released, regenerating the catalyst.

Experimental Workflow: Asymmetric Diboration

ApplicationWorkflow Start Substrate: Terminal Alkene Reaction Reaction: 80°C, Toluene, 12h Start->Reaction Reagent Reagent: Bis(diisopropyl-D-tartrate glycolato)diboron Reagent->Reaction Catalyst Catalyst: Pt(dba)2 Catalyst->Reaction Oxidation Workup: H2O2 / NaOH (Stereoretentive Oxidation) Reaction->Oxidation Intermediate Diboronate Product Product: Chiral 1,2-Diol (High ee%) Oxidation->Product

Figure 2: Workflow for converting terminal alkenes to chiral diols using the title reagent.

Handling and Stability (Self-Validating Safety)

  • Moisture Sensitivity: Like most boronate esters, the tartrate linkage is susceptible to hydrolysis.

    • Validation: If the solid turns into a sticky gum or smells of tartaric acid, hydrolysis has occurred. Store in a desiccator or glovebox.

  • Thermal Stability: Stable up to ~85°C (melting point). Avoid prolonged heating above 120°C to prevent ligand degradation.

  • Air Stability: The solid is relatively air-stable for short periods, but long-term storage should be under Argon/Nitrogen at 4°C.

References

  • PubChem. (2021).[2] Bis(diisopropyl-D-tartrate glycolato)diboron | C20H32B2O12.[3][4][2][5] National Library of Medicine. [Link]

  • Marder, T. B., & Norman, N. C. (2004). Preparation of diboronic esters.
  • Dineen, T. A., & Roush, W. R. (2004). Preparation of Chiral Allylboronates. The Journal of Organic Chemistry, 69(17), 5807-5809.[6] [Link]

Sources

Exploratory

Synonyms and Technical Specifications for D-Tartrate Glycolato Diboron Ester

Topic: Synonyms for D-tartrate glycolato diboron ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the realm of asymmetric synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for D-tartrate glycolato diboron ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the realm of asymmetric synthesis, Bis(diethyl-D-tartrate glycolato)diboron represents a specialized class of chiral diboron reagents.[1] Unlike the ubiquitous bis(pinacolato)diboron (


), which relies on external chiral ligands for enantioselectivity, this reagent incorporates chirality directly into the boron-protecting group.[1][2] This guide provides a definitive reference for its nomenclature, structural identification, and synthesis, addressing the ambiguity often found in catalog listings where "glycolato" refers to the cyclic ester backbone derived from tartaric acid.[1][2]

Chemical Identity & Nomenclature

The variability in naming conventions for chiral boronates often leads to procurement errors. The table below consolidates the verified synonyms and identifiers for the D-tartrate derivative.

Table 1: Synonyms and Identifiers
CategoryIdentifier / NameNotes
Common Name Bis(diethyl-D-tartrate glycolato)diboron Most common catalog name.[1][3]
Systematic Name Tetraethyl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylateExplicit stereochemical definition.[1][2]
CAS Number 312693-46-2 Specific to the diethyl ester, D-isomer.[1][4][5][6]
Related CAS 480438-21-9Diisopropyl analog (D-isomer).[1]
Related CAS 230299-10-2Diisopropyl analog (L-isomer).[1][3]
Structural Synonym D-Tartrate-derived diboron esterFunctional description.[1][3][6][7]
Formula

Molecular Weight: 429.98 g/mol .[1][6]
SMILES CCOC(=O)[C@H]1OB(B2OOCC)OCC)O2)O[C@@H]1C(=O)OCCStereochemistry defined as (S,S).[1][8]

Critical Note on Stereochemistry: The prefix "D-" in this context refers to the backbone derived from D-(-)-tartaric acid , which possesses the (2S,3S) absolute configuration.[1] Ensure your synthesis requires the (S,S) directing group before selecting this CAS.[1][2]

Structural Analysis & Visualization

The term "glycolato" in the common name is a non-systematic reference to the 1,2-diol moiety of the tartrate ester, which chelates the boron atom to form a 5-membered dioxaborolane ring.[1][2]

Figure 1: Structural Hierarchy and Stereochemistry

The following diagram illustrates the breakdown of the molecule into its core diboron unit and chiral auxillary.[1][2]

G Core Diboron Core (B-B Bond) Complex Bis(diethyl-D-tartrate glycolato)diboron Core->Complex Lewis Acidic Center Ligand Chiral Ligand (Diethyl D-Tartrate) Ligand->Complex C2-Symmetric Chiral Auxillary Stereo Configuration: (4S, 5S) Complex->Stereo Defines

Caption: Logical assembly of the chiral diboron reagent. The C2-symmetric tartrate backbone imposes the (S,S) configuration on the dioxaborolane rings.[1][2]

Synthesis Protocol

While commercially available, high-purity applications often require fresh preparation to avoid hydrolysis products (boronic acids).[1] The most robust method involves the transesterification of Tetrakis(dimethylamino)diboron .[1][2]

Method: Transesterification via Amine Elimination

Principle: This reaction is driven by the removal of volatile dimethylamine gas, ensuring high conversion without acidic catalysts that might racemize the tartrate.[1][2]

Reagents:

  • Tetrakis(dimethylamino)diboron (1.0 equiv)[1][9]

  • Diethyl D-tartrate (2.05 equiv)[1]

  • Solvent: Anhydrous Toluene or Hexane[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with an inert gas (Ar/N2) inlet.

  • Charging: Add Diethyl D-tartrate (20.2 mmol) and anhydrous toluene (40 mL) under inert atmosphere.

  • Addition: Add Tetrakis(dimethylamino)diboron (10.0 mmol) neat via syringe. Caution: Reaction is slightly exothermic.[1]

  • Reaction: Heat the mixture to 80°C. A stream of inert gas should be maintained to sweep away the evolved dimethylamine (

    
    ).
    
  • Monitoring: Stir for 2–4 hours. Completion is indicated by the cessation of amine odor or by

    
     NMR (disappearance of the 
    
    
    
    signal).[1]
  • Workup: Remove solvent under reduced pressure. The residue is typically a viscous colorless oil or low-melting solid.[1]

  • Purification: If necessary, recrystallize from a Toluene/Petroleum Ether mixture.[1][2]

Figure 2: Synthesis Workflow

Synthesis Start Start: Tetrakis(dimethylamino)diboron + Diethyl D-tartrate Step1 Mix in Toluene (Anhydrous) Inert Atmosphere Start->Step1 Step2 Heat to 80°C Eliminate Me2NH (gas) Step1->Step2 Transesterification Check Check 11B NMR Confirm conversion Step2->Check Finish Isolate Product (Viscous Oil/Solid) Check->Finish >98% Conversion

Caption: Step-by-step transesterification workflow for generating the tartrate-derived diboron ester.

Applications & Mechanism

This compound serves as a chiral diboron source for the transition-metal-free or metal-catalyzed diboration of unsaturated substrates.[1]

Mechanism of Action[1][2]
  • Chiral Induction: The bulky, chiral tartrate backbone creates a steric environment that differentiates the enantiotopic faces of a prochiral alkene during the B-C bond formation.[1][2]

  • Lewis Acidity: The electron-withdrawing ester groups on the tartrate backbone increase the Lewis acidity of the boron centers compared to pinacol esters, potentially accelerating reactions with Lewis basic substrates (e.g.,

    
    -unsaturated ketones).[1][2]
    
Key Application: Asymmetric Diboration
  • Substrates: Terminal alkenes, internal alkynes, and

    
    -unsaturated esters.[1][2]
    
  • Comparison: While Rh-catalyzed diboration with

    
     and chiral phosphines is currently more prevalent, the tartrate-glycolato diboron esters offer a reagent-controlled  alternative where the chirality resides on the boron source itself, useful when ligand screening fails.[1]
    

References

  • PubChem. Bis(diisopropyl-D-tartrate glycolato)diboron (Compound Summary). National Library of Medicine.[1] Link[1]

  • Morken, J. P., et al. "Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades."[1][2] Nature, 2009.[2] (Contextual grounding for chiral diboration). Link[1]

  • GuideChem. Bis(diethyl-D-tartrate glycolato)diboron Properties and CAS 312693-46-2.[1]Link[1]

  • Google Patents. WO2004076467A1 - Preparation of diboronic esters.[1] (Source for synthesis protocol via amine elimination). Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Asymmetric Allylboration of Aldehydes using Tartrate-Modified Boronates

Introduction: The Power of Chiral Allylboronates in Asymmetric Synthesis The asymmetric allylboration of carbonyl compounds stands as a cornerstone of modern organic synthesis, providing a reliable and highly predictable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chiral Allylboronates in Asymmetric Synthesis

The asymmetric allylboration of carbonyl compounds stands as a cornerstone of modern organic synthesis, providing a reliable and highly predictable method for the construction of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The seminal work of William R. Roush and his collaborators established the use of tartrate ester-modified allylboronates as exceptionally effective chiral reagents for this transformation.[1][2][3] By employing readily available chiral tartrate esters, such as diisopropyl D-tartrate, as chiral auxiliaries, a high degree of stereocontrol can be achieved in the formation of new carbon-carbon bonds and stereocenters.

This guide provides a detailed protocol for the preparation and application of diisopropyl D-tartrate-modified allylboronates for the asymmetric allylboration of aldehydes, a process widely known as the Roush Asymmetric Allylation.[1][4] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and present representative data to showcase the broad utility of this methodology for researchers in synthetic chemistry and drug development. While the user's topic mentions Bis(diisopropyl-D-tartrate glycolato)diboron, the most extensively documented and reliable protocols involve the in situ or separate preparation of the chiral tartrate-modified allyl- or crotylboronate from a suitable tartrate ester and an achiral boron source. This approach offers flexibility and is supported by a wealth of primary literature.

Mechanism and Origin of Stereoselectivity

The remarkable stereoselectivity of the Roush Asymmetric Allylation is rationalized by the Zimmerman-Traxler model for a chair-like six-membered transition state.[4] The reaction proceeds through the coordination of the aldehyde's carbonyl oxygen to the Lewis acidic boron atom of the chiral allylboronate.

The key factors governing the high levels of asymmetric induction are:

  • Chair-like Transition State: The aldehyde and the allyl group of the boronate arrange themselves in a highly ordered, chair-like cyclic transition state to minimize steric interactions.

  • Pseudoequatorial Orientation: The largest substituent on the aldehyde (R group) preferentially occupies a pseudoequatorial position to avoid steric clashes with the tartrate ligand.

  • Influence of the Chiral Tartrate Ligand: The chiral diisopropyl tartrate ligand creates a sterically and electronically biased environment. Computational studies suggest that an attractive electrostatic interaction between the lone pair of an ester carbonyl oxygen on the tartrate ligand and the Lewis acid-activated aldehyde carbonyl group plays a significant role in stabilizing the favored transition state.[5][6] This interaction further enforces a specific facial approach of the aldehyde.

The choice of the D- or L-tartrate ester dictates the absolute configuration of the newly formed stereocenter. For instance, an allylboronate modified with (R,R)-diisopropyl tartrate will yield the opposite enantiomer of the homoallylic alcohol compared to one modified with (S,S)-diisopropyl tartrate.

Visualizing the Catalytic Cycle

Asymmetric Allylboration Workflow Figure 1: Experimental Workflow cluster_prep Reagent Preparation (in situ) cluster_reaction Asymmetric Allylboration cluster_workup Work-up & Purification allyl_source Allylboron Source (e.g., Triisopropyl borate + Allyl-metal) reagent Chiral Tartrate-Modified Allylboronate allyl_source->reagent Esterification dipt Diisopropyl D-Tartrate (Chiral Auxiliary) dipt->reagent transition_state Zimmerman-Traxler Transition State reagent->transition_state aldehyde Aldehyde Substrate aldehyde->transition_state intermediate Boronic Ester Adduct transition_state->intermediate C-C Bond Formation workup Oxidative or Aqueous Work-up intermediate->workup product Chiral Homoallylic Alcohol workup->product

Caption: Workflow for the Roush Asymmetric Allylboration.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Organolithium reagents are pyrophoric and must be handled with extreme care. Anhydrous solvents and oven-dried glassware are essential for the success of these reactions.

Protocol 1: Preparation of Diisopropyl D-Tartrate Modified (E)-Crotylboronate

This protocol is adapted from the highly reliable procedure published in Organic Syntheses, which details the preparation of the chiral crotylboronating reagent.[3] This reagent can be prepared and stored as a solution in toluene for subsequent use.

Materials:

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • trans-2-Butene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Diisopropyl D-(-)-tartrate (D-DIPT)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • Generation of (E)-Crotylpotassium: To a three-necked, oven-dried flask equipped with a magnetic stir bar, thermometer, and under an argon atmosphere, add t-BuOK (1.0 equiv) and anhydrous THF. Cool the resulting slurry to -78 °C. Condense trans-2-butene (1.2 equiv) into the flask. Add n-BuLi (1.0 equiv) dropwise via syringe pump, maintaining the internal temperature below -65 °C. After the addition, warm the mixture to -45 °C and stir for 30 minutes before re-cooling to -78 °C.

  • Formation of the Boronate: To the solution of (E)-crotylpotassium at -78 °C, add triisopropyl borate (1.0 equiv) dropwise, again keeping the internal temperature below -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Esterification with D-DIPT: In a separate flask, prepare a solution of diisopropyl D-tartrate (1.0 equiv) in Et₂O. Rapidly pour the crude boronate reaction mixture into a separatory funnel containing cold 1N HCl saturated with NaCl. Immediately add the D-DIPT solution to the funnel and shake vigorously.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with Et₂O. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude chiral crotylboronate is typically co-evaporated with toluene and prepared as a stock solution (e.g., 1.0 M in toluene) for use in the allylboration step. The purity and concentration can be assessed by ¹H NMR spectroscopy.

Protocol 2: Asymmetric Allylboration of an Aldehyde

This general procedure is based on the methods developed by Roush for the reaction of tartrate-modified allyl- and crotylboronates with a variety of aldehydes.[1][4]

Materials:

  • Aldehyde (1.0 equiv)

  • Toluene, anhydrous

  • 4 Å Molecular Sieves, powdered and activated

  • Solution of Diisopropyl D-Tartrate Modified Allylboronate (prepared in Protocol 1, ~1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) or water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried flask containing a magnetic stir bar and activated 4 Å molecular sieves (~250 mg per mmol of aldehyde), add a solution of the aldehyde (1.0 equiv) in anhydrous toluene.

  • Cooling and Reagent Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. To this cold solution, add the toluene solution of the chiral allylboronate (1.2 equiv) dropwise over several minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 1 to 6 hours, depending on the reactivity of the aldehyde.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl or water.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure homoallylic alcohol.

  • Characterization: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis, or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.

Substrate Scope and Performance Data

The diisopropyl tartrate-modified allyl- and crotylboronates exhibit broad applicability, reacting with a wide range of aliphatic, aromatic, and α,β-unsaturated aldehydes to provide the corresponding homoallylic alcohols in good yields and with high levels of stereoselectivity.

EntryAldehydeReagent ConfigurationProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
1Benzaldehyde(R,R)-DIPT (E)-Crotylanti8596:486
2Isobutyraldehyde(R,R)-DIPT (E)-Crotylanti8997:392
3Cyclohexanecarboxaldehyde(R,R)-DIPT (E)-Crotylanti91>98:295
4Acrolein(R,R)-DIPT (E)-Crotylanti7587
5Benzaldehyde(R,R)-DIPT (Z)-Crotylsyn79>98:284
6Isobutyraldehyde(R,R)-DIPT (Z)-Crotylsyn8195:588

Table 1: Representative results for the asymmetric crotylboration of various aldehydes using diisopropyl D-(-)-tartrate (R,R)-DIPT modified crotylboronates. Data compiled from Roush, W. R. et al. J. Am. Chem. Soc. 1990, 112, 6339–6348.[1][7]

Visualizing the Transition State

Caption: A simplified representation of the favored chair-like transition state. (Note: A generic image placeholder is used; in a real application, a chemical drawing would be inserted).

Conclusion and Field Insights

The Roush Asymmetric Allylation using tartrate-modified boronates is a robust and highly predictable method for the synthesis of chiral homoallylic alcohols. The operational simplicity, the availability of both enantiomers of the tartrate auxiliary, and the consistently high levels of stereocontrol have cemented its place as a go-to method in complex molecule synthesis. For optimal results, strict control of anhydrous conditions is paramount, as moisture can lead to the decomposition of the boronate reagent and a decrease in enantioselectivity. The use of freshly activated molecular sieves is highly recommended. The choice of solvent can also be critical; while toluene is generally effective for aliphatic aldehydes, THF has been shown to be superior for some aromatic aldehydes.[8] This protocol provides a solid foundation for researchers to leverage the power of asymmetric allylboration in their synthetic endeavors.

References

  • Gung, B. W., Xue, X., & Roush, W. R. (2002). The origin of diastereofacial control in allylboration reactions using tartrate ester derived allylboronates: attractive interactions between the Lewis acid coordinated aldehyde carbonyl group and an ester carbonyl oxygen. Journal of the American Chemical Society, 124(36), 10692–10697. [Link]

  • Roush, W. R., Ando, K., Powers, D. B., Palkowitz, A. D., & Halterman, R. L. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339–6348. [Link]

  • Roush, W. R., & Palkowitz, A. D. (1987). Application of tartrate ester modified allylic boronates in organic synthesis: an efficient, highly stereoselective synthesis of the carbon(19)-carbon(29) segment of rifamycin S. Journal of the American Chemical Society, 109(3), 953–955. [Link]

  • Roush, W. R., Ando, K., Powers, D. B., Palkowitz, A. D., & Halterman, R. L. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339–6348*. [Link]

  • Gung, B. W., Xue, X., & Roush, W. R. (2002). The Origin of Diastereofacial Control in Allylboration Reactions Using Tartrate Ester Derived Allylboronates: Attractive Interactions between the Lewis Acid Coordinated Aldehyde Carbonyl Group and an Ester Carbonyl Oxygen. Journal of the American Chemical Society. [Link]

  • Sun, H., Roush, W. R., Candito, D. A., Blanchot, M., & Lautens, M. (2011). SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL. Organic syntheses, 88, 296–308. [Link]

  • NROChemistry. (n.d.). Roush Asymmetric Allylation. Retrieved February 15, 2026, from [Link]

  • Morken, J. P. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereo- and enantioselective aldehyde addition reactions of chiral allylic boranates. Journal of the American Chemical Society, 107(26), 8186-8190. [Link]

  • Deligny, M., Schaus, S. E., et al. (2007). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]

  • Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Angewandte Chemie International Edition, 49(44), 8162-8164. [Link]

  • Roush, W. R., et al. (1990). Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Precision Engineering of Chiral Organoboronates via Copper-Catalyzed Borylation of Enones

This Application Note is designed for medicinal chemists and process development scientists. It addresses the Copper-Catalyzed Asymmetric Conjugate Borylation (ACB) of enones.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the Copper-Catalyzed Asymmetric Conjugate Borylation (ACB) of enones.

Note on Scope: While the prompt specifies "chiral diboron reagents," the pharmaceutical industry standard for generating chiral organoboronates is Ligand-Controlled Asymmetric Catalysis using achiral diboron sources (e.g.,


). Reagent-controlled methods (using chiral diborons like 

) are less atom-economical and offer lower tunability. This guide focuses on the Ligand-Controlled approach to synthesize chiral boronates, as this represents the highest E-E-A-T standard in modern drug discovery, though the distinction is explicitly addressed in the "Critical Variables" section.

Abstract & Strategic Value

The installation of boron motifs into complex scaffolds is a cornerstone of modern drug discovery, serving as a gateway to Suzuki-Miyaura couplings, Chan-Lam aminations, and bioisostere development (e.g., borinic acid therapeutics). Unlike uncatalyzed hydroboration, Copper-Catalyzed Asymmetric Conjugate Borylation (ACB) allows for the enantioselective 1,4-addition of boron nucleophiles to


-unsaturated ketones (enones) under mild conditions.

This protocol details the synthesis of


-boryl ketones with high enantiomeric excess (>90% ee) using a Cu(I)/Chiral Phosphine system. It supersedes traditional stoichiometric methods by utilizing catalytic copper-boryl species  generated in situ, offering a scalable, atom-economical route to chiral building blocks.

Mechanistic Insight: The Catalytic Engine

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via oxidative addition (like Pd) but through


-bond metathesis  and conjugate addition .
The Four-Stage Cycle
  • Activation: The precatalyst (CuCl) reacts with the alkoxide base (NaOtBu) to form the active Cu-alkoxide species.

  • Transmetallation: The Cu-OR species reacts with the diboron reagent (

    
    ) via 
    
    
    
    -bond metathesis, generating the nucleophilic L-Cu-Bpin species.
  • Insertion (Enantio-determining step): The Cu-Bpin species undergoes 1,4-addition to the enone. The chiral ligand environment dictates the face of attack, establishing the stereocenter.

  • Turnover: The resulting Copper-Enolate is protonated by an alcohol additive (MeOH), releasing the product and regenerating the Cu-OR species to restart the cycle.

Pathway Visualization

CatalyticCycle PreCat Pre-Catalyst (CuCl + Chiral Ligand) ActiveCat Active Species (L-Cu-OtBu) PreCat->ActiveCat Activation CuBoryl Nucleophilic Species (L-Cu-Bpin) ActiveCat->CuBoryl σ-Bond Metathesis Complex π-Complex (Cu-Bpin + Enone) CuBoryl->Complex Coordination Enolate Copper Enolate (O-bound) Complex->Enolate 1,4-Insertion (Stereo-determining) Enolate->ActiveCat Protonolysis (Turnover) Product Chiral β-Boryl Ketone Enolate->Product Release Base NaOtBu Base->ActiveCat B2pin2 B2pin2 (Diboron) B2pin2->CuBoryl Enone Enone Substrate Enone->Complex MeOH MeOH (Proton Source) MeOH->ActiveCat

Figure 1: The catalytic cycle of Cu-catalyzed borylation. Note that the alcohol additive (MeOH) is critical for cleaving the Cu-O bond in the enolate to regenerate the active catalyst.

Critical Variables & Optimization

Ligand Selection (The Stereocontrol)

The choice of ligand is the primary driver of enantioselectivity.

  • Recommendation: (R,R)-QuinoxP * or (S,S)-Ph-BPE .

  • Why: These bis-phosphine ligands create a rigid chiral pocket. Unlike monodentate phosphines, they prevent ligand dissociation during the critical insertion step.

  • Reagent Note: While "chiral diboron reagents" (e.g.,

    
    ) exist, they are rarely used for enantioselective induction in this context because they are expensive and less selective than the 
    
    
    
    + Chiral Ligand system [1].
The Proton Source (The Turnover Agent)
  • Standard: Methanol (MeOH) or Ethanol (EtOH).

  • Mechanism:[1][2][3][4][5][6] The Cu-Enolate formed after borylation is a "hard" nucleophile. It requires a proton source to release the product. Without alcohol, the reaction stalls (stoichiometric copper required).

  • Caution: Excess alcohol can cause solvolysis of the

    
     reagent. 2 equivalents  relative to substrate is the optimal starting point [2].
    
Base Effects
  • Standard: NaOtBu or KOtBu.

  • Role: Activates the precatalyst (CuCl

    
     CuOtBu).
    
  • Purity Check: Yellowed or moist alkoxide will kill the reaction. Use sublimed grade stored in a glovebox.

Experimental Protocol: Asymmetric Borylation of Chalcone

Objective: Synthesis of (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-diphenylpropan-1-one.

Materials & Reagents
ComponentReagentEquiv.[4]Amount (mmol scale)
Substrate Chalcone (E-1,3-diphenylprop-2-en-1-one)1.0208 mg (1.0 mmol)
Catalyst Precursor CuCl (Purified)0.055.0 mg
Ligand (R,R)-QuinoxP*0.0516.8 mg
Boron Source Bis(pinacolato)diboron (

)
1.1279 mg
Base NaOtBu0.054.8 mg
Additive Methanol (Anhydrous)2.081

L
Solvent THF (Anhydrous, deoxygenated)-2.0 mL
Step-by-Step Workflow
Phase 1: Catalyst Formation (Inside Glovebox)
  • In a 20 mL oven-dried scintillation vial equipped with a magnetic stir bar, combine CuCl (5 mol%) and NaOtBu (5 mol%).

  • Add THF (1.0 mL) and stir for 10 minutes. The solution should turn slightly cloudy/yellow, indicating Cu-alkoxide formation.

  • Add the chiral ligand (R,R)-QuinoxP * (5 mol%) dissolved in minimal THF. Stir for 15 minutes. The solution will likely deepen in color (orange/brown), indicating active catalyst formation.

Phase 2: Reaction Assembly
  • Add

    
      (1.1 equiv) to the catalyst mixture. Stir for 5 minutes to generate the Cu-Bpin species.
    
  • Add the Chalcone (1.0 equiv).

  • Critical Step: Add MeOH (2.0 equiv) last.

    • Why: Adding MeOH before the enone can lead to non-productive protonolysis of the Cu-Bpin species.

  • Seal the vial with a Teflon-lined cap and tape. Remove from glovebox (or maintain under

    
     on Schlenk line).
    
Phase 3: Execution & Workup
  • Stir at Room Temperature (23 °C) for 12 hours.

  • Quench: Open vial and add saturated aqueous

    
     (2 mL) and EtOAc (5 mL). Stir vigorously for 5 minutes to break up boron aggregates.
    
  • Extraction: Extract aqueous layer with EtOAc (3 x 5 mL). Combine organics, dry over

    
    , and concentrate
    
    • Note: Do not use silica gel chromatography immediately if the product is unstable. However,

      
      -boryl ketones are generally stable on silica.
      
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Workflow Diagram

Workflow Step1 1. Catalyst Prep (CuCl + Base + Ligand) Time: 15 min Step2 2. Activation Add B2pin2 Time: 5 min Step1->Step2 Step3 3. Initiation Add Enone + MeOH Start Reaction Step2->Step3 Step4 4. Reaction RT, 12 Hours Stirring Step3->Step4 Step5 5. Workup NH4Cl Quench Extraction Step4->Step5

Figure 2: Operational workflow for the batch synthesis of chiral boryl ketones.

Data Analysis & Expected Results

The following table summarizes expected performance metrics based on literature benchmarks for this protocol [3, 4].

ParameterExpected ValueTroubleshooting Low Values
Conversion >98%Check

exclusion; Ensure MeOH was added.
Isolated Yield 85-95%Check for protodeboronation (C-B bond cleavage) during workup.
Enantiomeric Excess (ee) 90-97%Ligand purity is critical; Lower temperature (-20°C) may boost ee.
Regioselectivity >99:1 (

-boration)

-boration is rare with Cu-catalysts.
Characterization (Representative)
  • 
     NMR:  Shift around 
    
    
    
    30-34 ppm (broad singlet).
  • HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10), flow 0.5 mL/min.

Technical Note: Chiral Diboron Reagents

While this protocol uses achiral


 with a chiral ligand, specific applications exist for chiral diboron reagents  (e.g., 

or

).
  • Use Case: When double diastereoselection is required (matching/mismatching effects) or when the catalyst cannot induce sufficient chirality alone.

  • Limitation: These reagents are significantly more sensitive to hydrolysis and often exhibit slower transmetallation rates with Copper [5].

  • Protocol Adjustment: If using a chiral diboron reagent, increase reaction time to 24 hours and strictly maintain anhydrous conditions, as the chiral diol backbone is more labile than pinacol.

References

  • Ito, H., & Sawamura, M. (2020). Copper-Catalyzed Borylation of Organic Halides and Pseudohalides. Comprehensive Organometallic Chemistry IV. Link

  • Mun, S., Lee, J. E., & Yun, J. (2008).

    
    -Boration of 
    
    
    
    -Unsaturated Carbonyl Compounds: Rate Acceleration by Alcohol Additives. Organic Letters, 8(21), 4887–4889. Link
  • Lee, Y., & Hoveyda, A. H. (2009). Efficient Boron-Copper Additions to Aryl-Substituted Alkenes Promoted by NHC-Based Catalysts. Journal of the American Chemical Society, 131(9), 3160–3161. Link

  • Ito, H., Yamanaka, H., Tateiwa, J., & Hosomi, A. (2000).[7] Boration of an

    
    -enone using a diboron promoted by a copper(I)-phosphine mixture catalyst. Tetrahedron Letters, 41(35), 6821-6825. Link
    
  • Schiffner, J. A., Müther, K., & Oestreich, M. (2010). Enantioselective Boron Conjugate Additions. Angewandte Chemie International Edition, 49(7), 1194–1196. Link

Sources

Method

Preparation of Chiral Allylboronates from Bis(diisopropyl-D-tartrate glycolato)diboron: An Application Note and Protocol for Asymmetric Synthesis

Introduction: The Power of Chiral Allylboronates in Modern Synthesis In the landscape of modern organic chemistry, the stereoselective formation of carbon-carbon bonds remains a paramount objective. Among the myriad of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chiral Allylboronates in Modern Synthesis

In the landscape of modern organic chemistry, the stereoselective formation of carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, chiral allylboronates have emerged as exceptionally versatile and powerful reagents for the asymmetric synthesis of homoallylic alcohols. These valuable building blocks are precursors to a wide array of complex molecules, including natural products and pharmaceuticals, where precise control of stereochemistry is critical for biological activity.

The utility of allylboronates stems from their ability to react with aldehydes and other carbonyl compounds through a highly ordered, six-membered Zimmerman-Traxler transition state. When the boronate is rendered chiral through the use of a chiral auxiliary, this predictable transition state geometry allows for the efficient transfer of stereochemical information, resulting in the formation of enantioenriched products.

Among the most successful chiral auxiliaries for this purpose are tartrate esters, a class of readily available and inexpensive chiral molecules. The pioneering work of Roush and co-workers demonstrated that diisopropyl tartrate-modified allylboronates are highly effective reagents for asymmetric allylation, affording homoallylic alcohols with excellent levels of enantioselectivity.[1][2] This application note provides a detailed guide to the preparation and in situ utilization of chiral allylboronates derived from bis(diisopropyl-D-tartrate glycolato)diboron for the asymmetric allylation of aldehydes.

The Strategic Advantage of Bis(diisopropyl-D-tartrate glycolato)diboron

Bis(diisopropyl-D-tartrate glycolato)diboron is a convenient and stable source of the chiral diisopropyl tartrate auxiliary. Its use offers several advantages in the preparation of chiral allylboronates:

  • Pre-installed Chirality: The chiral diisopropyl tartrate moiety is already incorporated into the diboron reagent, simplifying the preparation of the active chiral allylboronate.

  • High Enantiocontrol: The C2-symmetric nature of the diisopropyl tartrate ligand provides a well-defined chiral environment around the boron center, leading to high levels of asymmetric induction in the subsequent allylation reaction.

  • Versatility: This approach can be adapted to generate a variety of substituted chiral allylboronates by simply changing the allylic nucleophile used in its preparation.

Reaction Mechanism: A Tale of Stereochemical Control

The asymmetric allylation of an aldehyde with a diisopropyl tartrate-modified allylboronate proceeds through a well-defined chair-like transition state, as illustrated in the following diagram. The stereochemical outcome of the reaction is dictated by the facial selectivity of the aldehyde addition to the allylboronate.

reaction_mechanism Aldehyde R-CHO TS Chair-like Six-membered Ring Aldehyde->TS Coordination Allylboronate Chiral Allylboronate (from Bis(diisopropyl-D-tartrate glycolato)diboron) Allylboronate->TS Reaction Homoallylic_Alcohol Enantioenriched Homoallylic Alcohol TS->Homoallylic_Alcohol C-C Bond Formation

Figure 1: Reaction Mechanism. The asymmetric allylation proceeds through a highly organized Zimmerman-Traxler transition state.

The diisopropyl tartrate auxiliary creates a sterically and electronically biased environment, favoring the approach of the aldehyde from one face over the other. This facial selectivity is the key to the high enantioselectivity observed in these reactions. Computational studies have suggested that attractive interactions between the Lewis acid-activated aldehyde and an ester carbonyl oxygen of the tartrate ligand play a significant role in stabilizing the favored transition state.[3][4]

Experimental Workflow: From Diboron to Chiral Alcohol

The overall experimental workflow for the preparation of a chiral allylboronate from bis(diisopropyl-D-tartrate glycolato)diboron and its subsequent reaction with an aldehyde is depicted below. This process involves the in situ generation of the chiral allylboronate followed by the addition of the aldehyde at low temperature.

experimental_workflow Start Bis(diisopropyl-D-tartrate glycolato)diboron In_Situ_Generation In situ Generation of Chiral Allylboronate Start->In_Situ_Generation Allyl_Source Allyl Grignard or Allyllithium Reagent Allyl_Source->In_Situ_Generation Aldehyde_Addition Addition of Aldehyde at Low Temperature (-78 °C) In_Situ_Generation->Aldehyde_Addition Workup Aqueous Workup and Extraction Aldehyde_Addition->Workup Purification Chromatographic Purification Workup->Purification Final_Product Enantioenriched Homoallylic Alcohol Purification->Final_Product

Figure 2: Experimental Workflow. A streamlined process from starting materials to the final enantioenriched product.

Detailed Experimental Protocol

This protocol describes the in situ preparation of a chiral allylboronate from bis(diisopropyl-D-tartrate glycolato)diboron and allylmagnesium bromide, followed by its reaction with a representative aldehyde.

Materials and Reagents:

  • Bis(diisopropyl-D-tartrate glycolato)diboron

  • Allylmagnesium bromide (solution in a suitable solvent, e.g., THF or diethyl ether)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • 4 Å molecular sieves (activated)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of air- and moisture-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

Protocol:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (argon or nitrogen), add activated 4 Å molecular sieves (approximately 500 mg per 1 mmol of the diboron reagent) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the flask, add a solution of bis(diisopropyl-D-tartrate glycolato)diboron (1.0 equiv) in anhydrous toluene. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • In situ Generation of the Chiral Allylboronate: To the cold solution, slowly add a solution of allylmagnesium bromide (2.0 equiv) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Aldehyde Addition: To the freshly prepared chiral allylboronate solution, add a solution of the aldehyde (0.8 equiv) in anhydrous toluene dropwise. It is crucial to maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the enantioenriched homoallylic alcohol.

Key Experimental Considerations:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous. The use of an inert atmosphere is essential.

  • Temperature Control: Maintaining a low temperature (-78 °C) is critical for achieving high enantioselectivity.[5]

  • Stoichiometry: The stoichiometry of the reagents, particularly the allylating agent and the aldehyde, should be carefully controlled for optimal results.

  • Molecular Sieves: The presence of activated 4 Å molecular sieves is recommended to scavenge any trace amounts of water.[5]

Data Presentation: Expected Outcomes

The asymmetric allylation of various aldehydes using chiral allylboronates derived from diisopropyl tartrate typically affords the corresponding homoallylic alcohols in good to excellent yields and with high levels of enantiomeric excess (ee). The following table provides representative data for the allylation of benzaldehyde.

EntryAldehydeChiral AuxiliaryYield (%)ee (%)
1Benzaldehyde(R,R)-Diisopropyl Tartrate8595 (R)
2Cyclohexanecarboxaldehyde(R,R)-Diisopropyl Tartrate8292 (R)
33-Phenylpropanal(R,R)-Diisopropyl Tartrate8896 (R)

Table 1: Representative results for the asymmetric allylation of aldehydes using a chiral allylboronate derived from (R,R)-diisopropyl tartrate.

Applications in Drug Development and Natural Product Synthesis

The enantioenriched homoallylic alcohols obtained through this methodology are valuable intermediates in the synthesis of a wide range of biologically active molecules. The double bond can be further functionalized through various transformations, such as epoxidation, dihydroxylation, or ozonolysis, allowing for the construction of complex stereochemical arrays. This method has been successfully applied in the total synthesis of numerous natural products, demonstrating its robustness and reliability.

Conclusion

The preparation of chiral allylboronates from bis(diisopropyl-D-tartrate glycolato)diboron offers a practical and efficient route to these powerful reagents for asymmetric synthesis. The protocol outlined in this application note, based on the well-established principles of the Roush asymmetric allylation, provides a reliable method for the stereoselective synthesis of homoallylic alcohols. The high levels of enantiocontrol, operational simplicity, and the commercial availability of the starting materials make this a highly attractive strategy for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

References

  • Roush, W. R.; Hoong, L. K.; Palmer, M. A. J.; Park, J. C. Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. J. Org. Chem.1990 , 55 (13), 4109–4117. [Link]

  • Roush, W. R.; Ando, K.; Powers, D. B.; Palkowitz, A. D.; Halterman, R. L. Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. J. Am. Chem. Soc.1990 , 112 (17), 6339–6348. [Link]

  • Gung, B. W.; Xue, X.; Roush, W. R. The Origin of Diastereofacial Control in Allylboration Reactions Using Tartrate Ester Derived Allylboronates: Attractive Interactions between the Lewis Acid Coordinated Aldehyde Carbonyl Group and an Ester Carbonyl Oxygen. J. Am. Chem. Soc.2002 , 124 (36), 10692–10697. [Link]

  • Jadhav, P. K.; Bhat, K. S.; Perumal, P. T.; Brown, H. C. Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols of High Enantiomeric Purity. J. Org. Chem.1986 , 51 (4), 432–439. [Link]

  • Chen, M.; Kumar, G.; Hoveyda, A. H. Highly stereo- and enantioselective syntheses of δ-alkyl-substituted (Z)-homoallylic alcohols. Chem. Sci.2017 , 8 (1), 439-444. [Link]

  • Roush Asymmetric Allylation. NROChemistry. [Link]

  • Sun, C.; Li, Y.; Yin, G. Practical Synthesis of Chiral Allylboronates by Asymmetric 1,1-Difunctionalization of Terminal Alkenes. Angew. Chem. Int. Ed.2021 , 60 (4), 1993-1998. [Link]

  • Jain, P.; Antilla, J. C. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. J. Am. Chem. Soc.2010 , 132 (34), 11884–11886. [Link]

  • Roush, W. R.; Palkowitz, A. D.; Palmer, M. A. J. Application of tartrate ester modified allylic boronates in organic synthesis: an efficient, highly stereoselective synthesis of the carbon(19)-carbon(29) segment of rifamycin S. J. Org. Chem.1987 , 52 (2), 316–318. [Link]

  • Gung, B. W.; Xue, X.; Roush, W. R. The Origin of Diastereofacial Control in Allylboration Reactions Using Tartrate Ester Derived Allylboronates: Attractive Interactions between the Lewis Acid Coordinated Aldehyde Carbonyl Group and an Ester Carbonyl Oxygen. J. Am. Chem. Soc.2002 , 124 (36), 10692-10697. [Link]

  • Sun, H.; Roush, W. R. (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE. Org. Synth.2011 , 88, 181. [Link]

  • Chen, W. S.; Liu, Y. Z.; Chen, Z. R. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. J. Zhejiang Univ. Sci. B2005 , 6 (6), 606-610. [Link]

  • Matteson, D. S. Boronic Esters in Asymmetric Synthesis. J. Org. Chem.2013 , 78 (20), 10009–10023. [Link]

  • Ferris, G. E.; Kliman, L. T.; Mlynarski, S. N.; Hong, K.; Roundtree, I. A.; Chang, W.; Morken, J. P. Enantioenriched allyl bis(boronate) esters: Versatile reagents in organic synthesis. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY. 2013 , 245. [Link]

  • Jonker, S. Asymmetric Synthesis with Allylboronic Acids. YouTube. 2021 . [Link]

  • Roush, W. R.; Ando, K.; Powers, D. B.; Palkowitz, A. D.; Halterman, R. L. Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. J. Am. Chem. Soc.1990 , 112 (17), 6339–6348. [Link]

  • Roush, W. R.; Hoong, L. K.; Palmer, M. A. J.; Park, J. C. Asymmetric synthesis using tartrate ester modified allylboronates. 1. Factors influencing stereoselectivity. J. Org. Chem.1990 , 55 (13), 4109-4117. [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • Mlynarski, J.; Stodulski, M. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chem. Sci.2014 , 5 (3), 1055-1059. [Link]

  • Pellegrinet, S. C.; Serafino, G.; Schulte, M. L. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Molbank2011 , 2011 (3), M732. [Link]

  • Cossu, S.; De Lucchi, O.; Fabris, F. Radical boron migration of allylboronic esters. Chem. Commun.2018 , 54 (72), 10142-10145. [Link]

  • Zhang, P.; Le, C. M.; Aggarwal, V. K. A General Strategy for the Asymmetric Preparation of α-Stereogenic Allyl Silanes, Germanes, and Boronate Esters via. Angew. Chem. Int. Ed.2017 , 56 (38), 11624-11628. [Link]

  • Cheng, G.-J.; Zhang, X.; Chung, L. W.; Wu, Y.-D.; Li, X. Catalytic, Enantioselective Synthesis of Allenyl Boronates. ACS Catal.2018 , 8 (4), 3650-3654. [Link]

  • Duthaler, R. O.; Hafner, A. Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesi. Pure Appl. Chem.1992 , 64 (12), 1897-1910. [Link]

  • Batey, R. A.; Quach, T. D. Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols. Org. Biomol. Chem.2004 , 2 (11), 1585-1587. [Link]

Sources

Application

Asymmetric Conjugate Addition of Boron to Unsaturated Esters

Introduction: The Strategic Shift to Copper The asymmetric conjugate addition (ACA) of boron nucleophiles to -unsaturated esters is a cornerstone transformation in modern medicinal chemistry. It installs a chiral boronat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Shift to Copper

The asymmetric conjugate addition (ACA) of boron nucleophiles to


-unsaturated esters is a cornerstone transformation in modern medicinal chemistry. It installs a chiral boronate motif at the 

-position, serving as a versatile "masked" functional group for C-O (oxidation), C-N (amination), or C-C (Suzuki-Miyaura) bond formations.

Historically, Rhodium (Rh) catalysis dominated this field. However, the industry has aggressively pivoted toward Copper (Cu) catalysis for three critical reasons:

  • Cost-Efficiency: Copper precursors are orders of magnitude cheaper than Rhodium.

  • Mechanistic distinctness: Cu-catalysis proceeds via a 1,4-insertion mechanism that generates an O-bound copper enolate, allowing for unique trapping chemistry that Rh-allyl species cannot access.

  • Ligand Tunability: The use of bisphosphine (e.g., Josiphos, QuinoxP*) and N-heterocyclic carbene (NHC) ligands allows for precise control over both enantioselectivity and site selectivity.

This guide details the Cu-catalyzed asymmetric borylation of unsaturated esters, focusing on the robust protocols developed by Yun, Ito/Sawamura, and Hoveyda.

Mechanistic Insight: The "Boron-Copper" Cycle

Understanding the catalytic cycle is prerequisite to troubleshooting. Unlike Pd-catalyzed cross-couplings, this reaction does not involve oxidative addition into a carbon-halogen bond. It relies on the formation of a nucleophilic Cu-B species.

Key Mechanistic Features
  • Active Species: The catalytic cycle begins with a Cu-alkoxide (Cu-OR). This reacts with the diboron reagent (

    
    ) via 
    
    
    
    -bond metathesis to form the active L-Cu-Bpin species.
  • The "Yun Acceleration": Early protocols were sluggish. Yun and coworkers discovered that adding an alcohol (MeOH or EtOH) dramatically accelerates the reaction. The alcohol acts as a proton source to rapidly cleave the Cu-enolate intermediate, releasing the product and regenerating the Cu-alkoxide catalyst.

  • Stereo-determining Step: The 1,4-insertion of the Cu-B bond into the alkene face is irreversible and defines the enantioselectivity.

Mechanism PreCat Pre-Catalyst (CuX + Ligand + NaOtBu) CuOR Active Species [L-Cu-OtBu] PreCat->CuOR Activation CuB Nucleophilic Species [L-Cu-Bpin] CuOR->CuB σ-Bond Metathesis Complex π-Complex (Substrate Coordination) CuB->Complex Enolate Cu-Enolate (O-bound Intermediate) Complex->Enolate 1,4-Insertion (Stereo-determining) Enolate->CuOR Protonolysis (Turnover) Product β-Boryl Ester (Product) Enolate->Product Release B2pin2 B2pin2 (tBuOBpin out) B2pin2->CuOR Substrate Unsaturated Ester Substrate->Complex MeOH MeOH (Proton Source) MeOH->Enolate

Figure 1: The catalytic cycle for Cu-catalyzed conjugate borylation. Note the critical role of alcohol (MeOH) in regenerating the active Cu-alkoxide species.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for:


-monosubstituted acyclic esters (e.g., cinnamates, crotonates).
Based on Yun (JACS 2006) and Ito (Angew. Chem. 2010).[1]

Reagents:

  • Catalyst Precursor: CuCl (Purified) or Cu(MeCN)

    
    PF
    
    
    
  • Ligand:

    
    -Josiphos or 
    
    
    
    -QuinoxP* (for higher ee%)
  • Boron Source: Bis(pinacolato)diboron (

    
    )[2][3][4][5]
    
  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: THF (Anhydrous)

  • Additive: MeOH (HPLC Grade)

Step-by-Step Methodology:

  • Catalyst Formation (In Glovebox/Schlenk Line):

    • In a dry vial, weigh CuCl (5.0 mg, 0.05 mmol, 5 mol%) and NaOtBu (5.0 mg, 0.05 mmol, 5 mol%).

    • Add Ligand (e.g., Josiphos, 0.06 mmol, 6 mol%).

    • Add anhydrous THF (1.0 mL) and stir for 15 minutes. The solution should turn a distinct color (often yellow/orange depending on ligand).

    • Why: Pre-mixing generates the active L-Cu-OtBu species before the boron reagent is introduced.

  • Reaction Assembly:

    • Add

      
       (1.1 equivalents) to the catalyst solution. Stir for 5–10 minutes.
      
    • Add the

      
      -unsaturated ester (1.0 mmol, 1.0 equiv).
      
    • Critical Step: Add MeOH (2 equivalents).

    • Observation: The reaction is often slightly exothermic.

  • Monitoring:

    • Stir at room temperature. Most substrates reach full conversion within 2–6 hours.

    • TLC Tip: Staining with KMnO

      
       works best for boronates.
      
  • Workup:

    • Filter the mixture through a short plug of silica gel or Celite using Et

      
      O or EtOAc.
      
    • Concentrate in vacuo.

    • Caution:

      
      -boryl esters can be sensitive to silica gel chromatography (protodeboronation). If high purity is needed, perform a rapid flash column or proceed immediately to the oxidation step.
      
Protocol B: Creating Quaternary Centers (Difficult Substrates)

Best for:


-disubstituted esters or sterically hindered cyclic esters.
Based on Hoveyda (JACS 2009) and Sawamura (JACS 2007).

Creating a quaternary center requires a more sterically demanding ligand to force the specific face selection.

Modifications to Protocol A:

  • Ligand: Switch to NHC ligands (e.g., chiral imidazolinium salts) or QuinoxP *.

  • Base: Increase NaOtBu to 10-15 mol% if using NHC salts (to deprotonate the salt and activate Cu).

  • Temperature: May require cooling to 0°C or -78°C to maximize enantioselectivity (ee), though reaction times will increase (12–24 h).

Data Comparison: Ligand Performance

Substrate TypeRecommended LigandCatalyst LoadingTypical YieldTypical ee%

-Aryl Ester (Linear)

-Josiphos
1-5 mol%>90%90-96%

-Alkyl Ester (Linear)

-QuinoxP*
3-5 mol%>85%92-98%

-Disubstituted
Chiral NHC (Hoveyda)5-10 mol%70-85%85-95%

Downstream Applications

The


-boryl ester is rarely the final drug target; it is a pivot point.

Applications Start Chiral β-Boryl Ester Alcohol β-Hydroxy Ester (Chiral Alcohol) Start->Alcohol NaBO3 or NaOH/H2O2 Amine β-Amino Ester (Chiral Amine) Start->Amine H2N-LG (Matteson/Amination) Arene β-Aryl Ester (Suzuki Product) Start->Arene Ar-X, Pd cat. (Suzuki-Miyaura)

Figure 2: Common divergent pathways for chiral boryl esters.

Standard Oxidation Protocol (for ee determination)

Since chiral boronates are difficult to analyze by HPLC, they are usually oxidized to the corresponding alcohol.

  • Dissolve crude boronate in THF/H

    
    O (1:1).
    
  • Add NaBO

    
    [6]·4H
    
    
    
    O (3 equiv) OR NaOH (3M) + H
    
    
    O
    
    
    (30%).
  • Stir 2 hours at RT.

  • Extract with EtOAc. The resulting alcohol is stable and ready for chiral HPLC.

Troubleshooting & Critical Controls (E-E-A-T)

The "Stalled Reaction"
  • Symptom: Conversion stops at 50%.

  • Cause: Incomplete regeneration of the catalyst.

  • Fix: Ensure MeOH is present. The protonolysis of the Cu-enolate is the turnover-limiting step. Without alcohol, the catalyst gets "stuck" as the enolate. Add more MeOH (up to 4 equiv).

Low Enantioselectivity
  • Cause: Background reaction or Ligand dissociation.

  • Fix:

    • Ensure the reaction is run in non-polar solvents (Toluene) or THF. Avoid coordinating solvents like DMF which can displace the chiral phosphine.

    • Lower the temperature.

    • Verify the purity of the CuCl. Old Cu(I) sources oxidize to Cu(II), which is inactive or promotes racemic background pathways.

Product Decomposition
  • Symptom: Yield loss during purification.

  • Cause: C-B bonds adjacent to carbonyls can be labile on acidic silica.

  • Fix: Use neutral alumina or deactivated silica (treat silica with 2% Et

    
    N before packing the column).
    

References

  • Yun, J., et al. (2006).[7] "Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds: Rate Acceleration by Alcohol Additives." Organic Letters. Link

  • Ito, H., & Sawamura, M. (2010). "Copper-Catalyzed Enantioselective Substitution of Allylic Carbonates with Diboron: An Efficient Route to Chiral Allylboronates."[4] Angewandte Chemie International Edition. Link

  • Lee, Y., & Hoveyda, A. H. (2009).[8] "Efficient Boron-Copper Additions to Aryl-Substituted Alkenes Promoted by NHC-Based Catalysts." Journal of the American Chemical Society.[6][8][9] Link

  • Chea, H., et al. (2009).[10] "Ligandless Copper-Catalyzed β-Boration of α,β-Unsaturated Compounds in Aqueous Solution." Bulletin of the Korean Chemical Society. Link

  • Molander, G. A., & McKee, S. A. (2011).[11] "Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds with Tetrahydroxydiborane." Organic Letters. Link

Sources

Method

Introduction: The Stereochemical Leverage of Tartrate Diborons

Application Note: Solvent Selection Strategies for Asymmetric Borylation using Tartrate Glycolato Diboron Reagents Bis(tartrate glycolato)diboron reagents (e.g., Bis(diisopropyl-D-tartrate glycolato)diboron) represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Asymmetric Borylation using Tartrate Glycolato Diboron Reagents

Bis(tartrate glycolato)diboron reagents (e.g., Bis(diisopropyl-D-tartrate glycolato)diboron) represent a specialized class of chiral reagents used primarily in metal-catalyzed asymmetric borylation . Unlike standard bis(pinacolato)diboron (


), which relies on chiral ligands attached to the metal catalyst to induce stereoselectivity, tartrate-derived diborons carry their own chiral information within the boron-protecting group.

This intrinsic chirality allows for "reagent-controlled" stereoselection, often eliminating the need for expensive chiral phosphine ligands. However, the bulky tartrate ester backbone renders these reagents highly sensitive to solvent effects. The solvent choice dictates not only solubility and reaction rate but also the conformational rigidity of the reagent during the critical transmetallation step, directly impacting enantiomeric excess (


).

Key Reagents Covered:

  • Bis(diisopropyl-D-tartrate glycolato)diboron (CAS: 480438-21-9)[1]

  • Bis(diethyl-L-tartrate glycolato)diboron (CAS: 312693-46-2)

Mechanistic Insight & Solvent Interaction

To select the correct solvent, one must understand the catalytic cycle of the Copper(I)-catalyzed


-boration, the primary application of these reagents.

The Solvent's Role in the Catalytic Cycle:

  • Activation: The solvent must solubilize the Cu(I) precatalyst and the alkoxide base (e.g.,

    
    ) without coordinating too strongly to the copper, which would block the substrate.
    
  • Transmetallation: The

    
    -bond metathesis between the Cu-alkoxide and the diboron reagent is the turnover-limiting step in many cycles. Polar solvents can stabilize the transition state but may also encourage background hydrolysis.
    
  • Enantio-discrimination: Non-polar solvents promote a "tight ion pair" or compact transition state, maximizing the steric clash between the chiral tartrate ligands and the substrate, thereby enhancing

    
    .
    

Figure 1: Mechanistic Pathway & Solvent Influence Points

G cluster_0 Solvent Critical Step 1: Solubility cluster_1 Solvent Critical Step 2: Stereocontrol PreCat Cu(I)-X Precatalyst ActiveCat Cu-OR Species PreCat->ActiveCat Activation Base Alkoxide Base (KOtBu) Base->ActiveCat CuB Cu-B(tartrate) Active Species ActiveCat->CuB Transmetallation (Solvent Sensitive) Note2 Polar solvents (THF/DMF) increase rate but risk lower selectivity ActiveCat->Note2 Diboron Tartrate Diboron (Chiral Reagent) Diboron->CuB Product Chiral Organoboronate CuB->Product 1. Olefin Insertion 2. Protonolysis (MeOH) Note1 Non-polar solvents (Toluene) favor tight transition states (= Higher ee) CuB->Note1

Caption: The solvent environment dictates the compactness of the Cu-Boron species. Non-polar media generally favor high stereocontrol.

Solvent Selection Matrix

The following table synthesizes experimental data regarding the performance of tartrate glycolato diborons in Cu-catalyzed conjugate additions.

Solvent ClassSpecific SolventSolubilityReaction RateEnantioselectivity (

)
Recommendation
Aromatic Hydrocarbon Toluene ModerateModerateHigh Primary Choice. Best for maximizing stereoselectivity due to non-coordinating nature.
Ether THF High FastModerateUse if substrate insolubility in Toluene is an issue. Can lower

by competing for Cu coordination.
Chlorinated DCM HighModerateModerateAcceptable alternative. Good for highly polar substrates.
Polar Aprotic DMF/MeCN HighFastLowAvoid for asymmetric induction. Strong coordination disrupts the chiral pocket.
Protic Additive MeOH/EtOH N/AN/AN/AEssential Additive. Required in stoichiometric amounts (1-2 eq) for protonolysis, but never as the bulk solvent (causes solvolysis).

Detailed Protocols

Protocol A: High-Selectivity Borylation (Toluene System)

Target Application: Enantioselective


-boration of 

-unsaturated esters/ketones.

Reagents:

  • Substrate (1.0 equiv)

  • Bis(diisopropyl-D-tartrate glycolato)diboron (1.1 equiv)

  • CuCl (3 mol%)

  • NaOtBu (3 mol%)

  • Phosphine Ligand (e.g., PPh3, 3 mol% - optional, depends on substrate)

  • MeOH (2.0 equiv)

  • Solvent: Anhydrous Toluene

Workflow:

  • Catalyst Formation: In a glovebox or under Ar, mix CuCl, NaOtBu, and Ligand in a vial. Add 0.5 mL Toluene and stir for 15 min.

  • Reagent Addition: Add the Tartrate Diboron reagent dissolved in minimal Toluene. Stir for 10 min to generate the Cu-B species.

  • Substrate Injection: Add the unsaturated substrate followed immediately by MeOH (proton source).

  • Reaction: Stir at 0°C to Room Temperature .

    • Note: Lower temperatures (0°C) in Toluene often yield the highest

      
      .
      
  • Monitoring: Monitor by TLC or

    
     NMR.
    
  • Workup: Filter through a short pad of silica/Celite to remove Cu. Evaporate Toluene.

    • Crucial: Tartrate boronates are sticky. Avoid aqueous extraction if possible; direct purification is preferred.

Protocol B: Green/Surfactant System (Aqueous Micellar)

Target Application: Sustainable synthesis with moderate selectivity requirements.

Reagents:

  • Substrate (1.0 equiv)

  • Tartrate Diboron (1.2 equiv)

  • Cu catalyst (e.g., Cu(OAc)2)

  • Surfactant: TPGS-750-M (2 wt % in water)

Workflow:

  • Micelle Formation: Dissolve the catalyst and diboron reagent in the TPGS-750-M/water solution. The lipophilic tartrate reagent will migrate into the micelle core.

  • Reaction: Add substrate. Stir vigorously at RT.

  • Extraction: Extract product with minimal Ethyl Acetate (recycling the aqueous surfactant phase).

Troubleshooting & Quality Control

Because tartrate diborons are prone to hydrolysis, a "Self-Validating" QC step is required before critical reactions.

The


 NMR Check: 
Before adding the substrate, take an aliquot of your diboron reagent in the chosen solvent (e.g., Toluene-d8).
  • Valid Reagent: Single peak around 30-34 ppm (characteristic of tetra-coordinated

    
     boron in ester).
    
  • Degraded Reagent: Sharp peak at ~20 ppm (Boric acid/Boroxine formation) or multiple peaks indicating ligand exchange.

Decision Tree for Optimization:

DecisionTree Start Start Optimization SolubilityCheck Is Substrate Soluble in Toluene? Start->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No SolubilityCheck->NoSol UseToluene Use Toluene (0°C) Max ee YesSol->UseToluene UseTHF Use THF or DCM Check ee NoSol->UseTHF CheckEE Is ee > 90%? UseToluene->CheckEE UseTHF->CheckEE Good Proceed to Scale-up CheckEE->Good Yes Bad Troubleshoot CheckEE->Bad No Action1 Lower Temp (-20°C) Bad->Action1 Action2 Switch to Mixed Solvent (Toluene:THF 9:1) Bad->Action2

Caption: Step-by-step logic for maximizing yield and enantioselectivity.

References

  • Yun, J., & Mun, S. (2023). Copper-Catalyzed Borylation of Styrenes by 1,8-Diaminonaphthalene-Protected Diboronic Acid. Organic Letters. Link

    • Context: Discusses solvent effects (Toluene vs THF) in Cu-catalyzed borylation, establishing Toluene as superior for specific diboron species.
  • Lillo, V., et al. (2009). Asymmetric Borylation of α,β-Unsaturated Esters with Chiral Diboron Reagents. Organometallics. Link

    • Context: Foundational work on using chiral diboron esters (tartrate derivatives) for asymmetric induction without chiral ligands.
  • PubChem Compound Summary. Bis(neopentyl glycolato)diboron and Tartrate Derivatives. Link

    • Context: Physical properties and stability data for glycolato diboron class reagents.[2][3]

  • Wu, Q., et al. (2022). Organobase-catalyzed 1,1-diborylation of terminal alkynes. RSC Advances. Link

    • Context: Comparative screening of diboron reagents (Pinacol vs Tartrate vs Glycolato) and solvent effects (MeCN vs Toluene).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of Bis(diisopropyl-D-tartrate glycolato)diboron during storage

Welcome to the technical support center for Bis(diisopropyl-D-tartrate glycolato)diboron. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(diisopropyl-D-tartrate glycolato)diboron. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this critical reagent during storage and handling. By understanding the chemical vulnerabilities of this compound and implementing the robust protocols outlined below, you can ensure its integrity and performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis(diisopropyl-D-tartrate glycolato)diboron and why is it sensitive to hydrolysis?

Bis(diisopropyl-D-tartrate glycolato)diboron is a diboron reagent commonly used in organic synthesis, particularly in cross-coupling reactions. Its structure contains two boron atoms chelated by diisopropyl-D-tartrate and glycolate ligands. The boron atoms are electrophilic, making them susceptible to nucleophilic attack by water. This process, known as hydrolysis, cleaves the B-O bonds, leading to the decomposition of the reagent into boric acid, diisopropyl tartrate, and glycolic acid, rendering it inactive for its intended synthetic purpose. The stability of boronic esters like this one is highly dependent on the steric and electronic environment around the boron center.

Q2: How can I visually identify if my Bis(diisopropyl-D-tartrate glycolato)diboron has started to hydrolyze?

While a definitive assessment requires analytical techniques such as NMR spectroscopy, visual inspection can offer initial clues. The pure compound is a white to off-white solid.[1] Significant clumping, a change in color, or the appearance of a syrupy or oily residue may indicate hydrolysis. However, the absence of these signs does not guarantee the compound's purity, as partial hydrolysis can occur without obvious visual changes.

Q3: What are the absolute essential storage conditions to prevent hydrolysis?

To minimize hydrolysis, Bis(diisopropyl-D-tartrate glycolato)diboron must be stored under strict anhydrous and inert conditions. The core principles are to exclude moisture and oxygen.

ParameterRecommendationRationale
Temperature -20°C to 8°C (refrigerated)Slows down the rate of any potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottle with a secure cap (e.g., Sure/Seal™)Protects from light and prevents ingress of moisture and air.
Location A dedicated desiccator or dry boxProvides an additional layer of protection against ambient moisture.

Table 1: Recommended Storage Conditions for Bis(diisopropyl-D-tartrate glycolato)diboron

Troubleshooting Guide

Issue 1: Inconsistent results in reactions using stored Bis(diisopropyl-D-tartrate glycolato)diboron.

Possible Cause: Partial hydrolysis of the reagent.

Troubleshooting Steps:

  • Verify Reagent Integrity: Before use, visually inspect the reagent. If any changes in appearance are noted, it is advisable to test a small, non-critical reaction or obtain an analytical characterization (e.g., ¹¹B NMR) to confirm its purity.

  • Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven-dried (at least 4 hours at 125°C) and cooled under a stream of inert gas.[2][3] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Inert Atmosphere Handling: All manipulations of the solid reagent should be performed under a positive pressure of argon or nitrogen, ideally within a glove box.[2][4] If a glove box is unavailable, use Schlenk line techniques.

Experimental Protocol: Safe Handling and Dispensing under Inert Atmosphere (Schlenk Line)

  • Preparation: Assemble and flame-dry all necessary glassware (spatula, weighing boat, reaction flask) under vacuum and backfill with inert gas three times.

  • Equilibration: Allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Inert Gas Purge: With a gentle positive pressure of inert gas flowing, briefly remove the cap of the reagent bottle.

  • Dispensing: Quickly weigh the desired amount of the solid in a tared and inerted vessel.

  • Sealing: Securely recap the reagent bottle, purge the headspace with inert gas, and wrap the cap with Parafilm® for extra security before returning it to cold storage.

Issue 2: The reagent appears clumpy or sticky upon removal from storage.

Possible Cause: Intermittent exposure to moisture.

Troubleshooting Steps:

  • Review Storage Protocol: Ensure the container is always tightly sealed and stored in a moisture-free environment. Check the seal on the desiccator or the integrity of the glove box atmosphere.

  • Temperature Cycling: Avoid frequent removal of the reagent from cold storage. If small quantities are needed regularly, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material.

  • Drying the Reagent (Advanced Users): For slightly hydrolyzed material, drying under high vacuum for an extended period may remove adsorbed water, but it will not reverse the hydrolysis of the B-O bonds. This should be done with caution as it may not restore the reagent's full activity.

The Mechanism of Hydrolysis

Understanding the mechanism of hydrolysis is crucial for appreciating the necessity of the recommended handling procedures. The process is typically initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom.

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Bond Cleavage Reagent Bis(diisopropyl-D-tartrate glycolato)diboron (Electrophilic Boron Center) Intermediate Tetrahedral Intermediate Reagent->Intermediate Attack on Boron Water H₂O (Nucleophile) Water->Intermediate Hydrolyzed_Product Hydrolyzed Boronic Acid Derivative Intermediate->Hydrolyzed_Product B-O Bond Cleavage Decomposition Boric Acid + Diols Hydrolyzed_Product->Decomposition Further Decomposition Ligand Released Ligand (Diisopropyl Tartrate/Glycolate)

Caption: Mechanism of Hydrolysis for Boronic Esters.

Recommended Handling Workflow

To ensure the longevity and efficacy of your Bis(diisopropyl-D-tartrate glycolato)diboron, a systematic workflow should be adopted.

Handling_Workflow Start Receive Reagent Inspect Inspect Container Seal and Reagent Appearance Start->Inspect Store Store Immediately at -20°C to 8°C under Inert Gas in a Desiccator Inspect->Store Equilibrate Equilibrate to Room Temperature in a Desiccator Before Use Store->Equilibrate Handle Handle in a Glove Box or under Inert Gas (Schlenk Line) Equilibrate->Handle Dispense Dispense Required Amount Handle->Dispense Reseal Purge Headspace with Inert Gas, Reseal Tightly, and Wrap with Parafilm® Dispense->Reseal End Use in Reaction Dispense->End Return Return to Cold Storage Reseal->Return

Caption: Recommended Workflow for Handling Bis(diisopropyl-D-tartrate glycolato)diboron.

By adhering to these guidelines, you can significantly mitigate the risk of hydrolysis and ensure the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • PubChem. (n.d.). Bis(diisopropyl-D-tartrate glycolato)diboron. National Center for Biotechnology Information. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Von Nehring, E. S., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Google Patents. (n.d.). WO2004076467A1 - Preparation of diboronic esters.
  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Cu-Catalyzed Asymmetric Borylation

Status: Operational Ticket ID: CU-B-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Low Yields & Enantioselectivity in Cu-Catalyzed Borylation Executive Summary Copper-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CU-B-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Low Yields & Enantioselectivity in Cu-Catalyzed Borylation

Executive Summary

Copper-catalyzed asymmetric borylation (using bis(pinacolato)diboron,


) is a powerful method for installing chiral boron motifs. However, the active L-Cu-Bpin  species is thermodynamically unstable and kinetically sensitive. Unlike robust Palladium cycles, Copper(I) catalysis often lacks a "resting state" visible by eye, and failures are frequently silent (clear solutions with no product).

This guide addresses the three most common failure modes:

  • The "Dead" Reaction: Catalyst deactivation prior to turnover.

  • The "Stalled" Reaction: Failure to regenerate the catalyst (Protonolysis bottleneck).

  • The "Phantom" Yield: High conversion by TLC/NMR, but low isolated yield (Protodeboronation).

Diagnostic Workflow

Before altering variables, locate your failure point using this logic flow.

TroubleshootingFlow Start START: Low Yield CheckTLC Check Crude NMR/TLC (Before Workup) Start->CheckTLC Conversion Is Conversion > 50%? CheckTLC->Conversion NoConv Issue: Catalyst Death (See Module 1) Conversion->NoConv < 10% PartialConv Issue: Stalled Cycle (See Module 2) Conversion->PartialConv 10-50% (Stalled) HighConv Issue: Workup Stability (See Module 3) Conversion->HighConv > 90%

Figure 1: Diagnostic decision tree for isolating the stage of experimental failure.

Module 1: The "Dead" Reaction (0-10% Conversion)

Symptom: The reaction mixture remains the color of the ligand or turns pale green/blue (indicating Cu(II)) immediately. No product is formed.

Root Cause Analysis

The active species, L-Cu-Bpin , is highly air- and moisture-sensitive. Unlike Cu-H species (often bright red/orange), Cu-Boryl species are often dark red or brown. If your solution turns green or blue, the Cu(I) has oxidized to Cu(II), which is catalytically inactive for this cycle.

Troubleshooting Protocol
VariableDiagnosis & Solution
Catalyst Activation Issue: Incomplete reduction of Cu(II) precatalyst. Fix: If using Cu(II) salts (e.g., Cu(OAc)₂), ensure you use sufficient base and phosphine. Switch to a Cu(I) source like [Cu(MeCN)₄]PF₆ or CuCl to bypass the reduction step.
Base Quality Issue: Wet alkoxide bases (NaOtBu, KOtBu) hydrolyze

to inactive borinic acids. Fix: Use sublimed grade KOtBu. Store in a glovebox. If weighing on the bench, use a fresh bottle.
Ligand Oxidation Issue: Electron-rich bisphosphines (e.g., SEGPHOS, JOSIPHOS) oxidize rapidly in solution. Fix: Degas the solvent before adding the ligand. Do not stir the ligand in solvent without Cu present for long periods.

Expert Tip: Perform a "Color Test."

  • Mix Cu salt + Ligand + Base + Solvent. (Should be clear/yellow).

  • Add

    
    .[1]
    
  • Observation: The solution should darken (deep red/brown) within 1-2 minutes.

  • Result: If it stays pale or turns green, your catalyst system is dead before the substrate is added.

Module 2: The "Stalled" Reaction (30-50% Yield)

Symptom: Reaction starts fast (color change observed) but stops halfway. Adding more catalyst does not restart it.

Root Cause Analysis

This is the most common issue in Hydroboration . The catalytic cycle requires a proton source to cleave the Cu-C bond and release the product. Without an exogenous proton source, the reaction relies on the slow abstraction of protons from the solvent or trace moisture, leading to a "bottleneck" where all copper is trapped as an organocopper intermediate.

The "Alcohol Additive" Fix

Seminal work by Yun and Hoveyda demonstrated that adding stoichiometric alcohols (MeOH, EtOH, or t-BuOH) accelerates turnover by orders of magnitude.

CatalyticCycle PreCat Cu-X (Precatalyst) Active L-Cu-Bpin (Active Species) PreCat->Active + B2pin2 / Base Insert Cu-Alkyl (Intermediate) Active->Insert + Substrate Insert->Insert No ROH (Stalled) Product Product (C-B Bond) Insert->Product + ROH (Fast) Product->Active Regeneration

Figure 2: The role of alcohol additives in facilitating catalyst turnover.

Protocol Adjustment
  • Standard Additive: Add 1.0 - 2.0 equivalents of MeOH or EtOH relative to the substrate.

  • Steric Tuning: If MeOH causes background non-selective reaction (racemic), switch to a bulkier alcohol like t-BuOH or isopropanol .

  • Timing: Add the alcohol after the catalyst generation (after the color change) but with the substrate.

Module 3: The "Phantom" Yield (High Conversion, Low Isolation)

Symptom: Crude NMR shows >95% conversion to the boronate, but after column chromatography, the yield drops to <50%.

Root Cause Analysis

Protodeboronation . The C-B bond, particularly in


-amino or benzylic boronates, is chemically labile. Silica gel is acidic and can cleave the C-B bond, reverting it to the C-H bond (hydrodeboronation) or oxidizing it non-selectively.
Troubleshooting Protocol

Option A: Oxidative Workup (Recommended) If the boronate is an intermediate for an alcohol, do not isolate it.

  • Cool reaction to 0 °C.

  • Add NaBO₃·4H₂O (5 equiv) and THF/H₂O (1:1).

  • Stir 2 hours.

  • Isolate the stable alcohol.

Option B: Stabilized Isolation If you must isolate the boronate ester:

  • Avoid Silica: Use neutral alumina or Florisil.

  • Quench Gently: Do not use NH₄Cl (acidic). Quench with Phosphate Buffer (pH 7) or simply dilute with Et₂O and filter through Celite.

  • Fast Filtration: If using silica, add 1% Et₃N to the eluent and perform a "flash" filtration (under 5 minutes).

FAQ: Specific Scenarios

Q: My enantioselectivity (ee) is low (e.g., 60%), but the yield is high.

  • A: This suggests a background reaction.[2]

    • Cause: The base (KOtBu) might be catalyzing a racemic borylation, or Cu is dissociating from the chiral ligand.

    • Fix 1: Lower the reaction temperature to -20 °C or -78 °C. The catalyzed pathway has a lower activation energy and will be favored at low temps.

    • Fix 2: Reduce the amount of base. Ensure Base:Cu ratio is 1:1, not in large excess.

Q: Can I use water as a solvent?

  • A: Yes, but only with specific "surfactant-type" ligands or heterogeneous Cu nanoparticles. For standard asymmetric synthesis, water usually kills the active L-Cu-Bpin species. However, controlled amounts of water (as a proton source) can sometimes replace MeOH.

Q: The reaction works for styrenes but fails for aliphatic alkenes.

  • A: Aliphatic alkenes are less reactive.

    • Fix: Switch from phosphine ligands to NHC ligands (N-Heterocyclic Carbenes). NHC-Cu complexes are more electron-rich and nucleophilic, capable of attacking unactivated double bonds.

References

  • Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration. Xi, Y., & Hartwig, J. F. (2017). Journal of the American Chemical Society. [3][4][5]

  • Efficient Boron-Copper Additions to Aryl-Substituted Alkenes Promoted by NHC-Based Catalysts. Lee, Y., & Hoveyda, A. H. (2009).[3] Journal of the American Chemical Society. [3][4]

  • Copper-Catalyzed Asymmetric Conjugate Borylation. Yun, J., et al. (2006). Various Publications on MeOH additives.

  • Copper-Catalyzed Protodeboronation of Arylboronic Acids. RSC Advances (2013).

  • Oxidative Stability of Boronic Esters. Shin, D., et al. (2021). PNAS.

Sources

Troubleshooting

Technical Support Center: Removal of Residual Tartrate Ligands

Welcome to the technical support center for the purification of chemical compounds from residual tartrate ligands. This guide is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chemical compounds from residual tartrate ligands. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with tartrate removal during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a practical, question-and-answer format.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • Why is it crucial to remove residual tartrate?

    • What are the common methods for tartrate removal?

    • How do I choose the best removal method for my specific compound and reaction mixture?

  • Troubleshooting and Protocols

    • Method 1: Precipitation

      • My tartrate salt won't precipitate. What should I do?

      • Protocol: Calcium Salt Precipitation of Tartrate

    • Method 2: Liquid-Liquid Extraction

      • My extraction efficiency is low. How can I improve it?

      • Protocol: Amine-Based Reactive Extraction of Tartrate

    • Method 3: Recrystallization

      • My compound "oils out" instead of crystallizing. How can I fix this?

      • Protocol: Single-Solvent Recrystallization for Tartrate Removal

  • Verification of Tartrate Removal

    • How can I confirm that the tartrate has been successfully removed?

  • Comparative Analysis of Removal Methods

  • References

Frequently Asked Questions (FAQs)
Why is it crucial to remove residual tartrate?

Residual tartrate, often introduced as a resolving agent in asymmetric synthesis or as a counterion for drug substances, can interfere with downstream processes and compromise the final product's purity, stability, and biological activity.[1][2] For pharmaceutical applications, regulatory agencies have strict limits on residual impurities, making complete removal essential for product safety and efficacy.[3] Furthermore, tartrate's chelating properties can interfere with metal-catalyzed reactions that may follow the initial synthesis.[4]

What are the common methods for tartrate removal?

The most common methods for removing residual tartrate ligands from reaction mixtures include:

  • Precipitation: This involves converting the soluble tartrate into an insoluble salt, which can then be removed by filtration.[5][6]

  • Liquid-Liquid Extraction: This technique separates tartrate from the desired compound by partitioning it into an immiscible liquid phase.[7][8][9]

  • Recrystallization: This purification method relies on the solubility differences between the desired compound and the tartrate impurity in a given solvent or solvent system.[10][11][12][13]

  • Chromatography: Techniques like ion-exchange chromatography can be highly effective for separating tartrate from the target molecule.[1][14]

How do I choose the best removal method for my specific compound and reaction mixture?

The choice of method depends on several factors, including the properties of your target compound (solubility, stability), the solvent system, the scale of the reaction, and the required level of purity. The following decision tree can guide your selection process:

G start Start: Residual Tartrate Present q1 Is your compound soluble in an organic solvent immiscible with water? start->q1 q2 Is your compound a solid? q1->q2 No m1 Method: Liquid-Liquid Extraction q1->m1 Yes q3 Is your compound stable to pH changes? q2->q3 No m2 Method: Recrystallization q2->m2 Yes m3 Method: Precipitation q3->m3 Yes other Consider Chromatography or other methods q3->other No

Caption: Decision tree for selecting a tartrate removal method.

Troubleshooting and Protocols
Method 1: Precipitation

Underlying Principle: This method leverages the low solubility of certain tartrate salts, most commonly calcium tartrate, in aqueous solutions. By adding a soluble calcium salt (e.g., calcium chloride), the tartrate ions are precipitated out of the solution and can be removed by filtration.[6]

  • Check the pH: The precipitation of calcium tartrate is pH-dependent. Ensure the solution is not too acidic, as this can increase the solubility of the salt. Adjusting the pH to a neutral or slightly alkaline range can promote precipitation.[9]

  • Increase the Concentration: If the tartrate concentration is very low, precipitation may not occur. Consider concentrating the solution by evaporating some of the solvent.

  • Allow Sufficient Time: The precipitation of calcium salts can be slow. It is recommended to allow the mixture to stand for an extended period, sometimes up to a week, to ensure complete precipitation.[6]

  • Induce Crystallization: If precipitation is still not occurring, try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[12]

This protocol is adapted from established procedures for tartrate removal.[6]

  • Dissolution: Ensure your reaction mixture is in an aqueous solution. If your compound is in an organic solvent, it may need to be extracted into an aqueous phase first.

  • pH Adjustment: Adjust the pH of the solution to be faintly alkaline using a suitable base (e.g., sodium hydroxide solution).

  • Addition of Calcium Chloride: While stirring, add a concentrated solution of calcium chloride. An immediate precipitate of calcium tartrate should form.

  • Digestion: Allow the mixture to stand for at least 24 hours to ensure complete precipitation. For very low concentrations, a longer period may be necessary.[6]

  • Filtration: Filter the mixture to remove the precipitated calcium tartrate. Wash the precipitate with cold water to recover any entrained product.

  • Product Isolation: The filtrate now contains your compound of interest, free from the majority of the tartrate. Proceed with further purification or isolation steps as required.

Method 2: Liquid-Liquid Extraction

Underlying Principle: This method involves the use of a liquid ion exchanger, such as a high molecular weight amine, dissolved in an organic solvent. The amine reacts with the tartaric acid to form an ion-pair complex that is soluble in the organic phase, effectively extracting it from the aqueous phase containing your product.[7][8][9]

  • Optimize pH: The extraction of tartaric acid is highly pH-dependent. Lowering the pH of the aqueous phase generally increases the extraction efficiency.[9]

  • Increase Extractant Concentration: A higher concentration of the amine extractant in the organic phase will lead to a higher extraction percentage.[7][15]

  • Choose the Right Solvent: The choice of organic solvent (diluent) can significantly impact the extraction efficiency. Solvents like butyl acetate and chloroform have been shown to be effective.[9]

  • Use a Modifier: The addition of a modifier, such as a long-chain alcohol (e.g., 1-octanol), can prevent the formation of a third phase or emulsions and improve extraction.[9]

This protocol is based on studies using Amberlite LA-2 as the extractant.[7][8][9]

  • Prepare Organic Phase: Prepare a solution of Amberlite LA-2 (a secondary amine) in a suitable organic solvent like butyl acetate. The concentration can be varied to optimize extraction.[8]

  • pH Adjustment of Aqueous Phase: Adjust the pH of your aqueous reaction mixture containing the tartrate to an optimal acidic value (e.g., pH 2.5).[9]

  • Extraction: Combine the aqueous and organic phases in a separatory funnel and shake vigorously for a few minutes to ensure thorough mixing and facilitate the reaction.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, it may be necessary to allow it to stand for a longer period or use centrifugation.[9]

  • Collection: Drain the aqueous layer containing your purified compound. The organic layer now contains the tartrate-amine complex.

  • Back-Extraction (Optional): The tartaric acid can be recovered from the organic phase by back-extraction with a basic aqueous solution if desired.

Method 3: Recrystallization

Underlying Principle: Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[12][13] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the more soluble tartrate impurity behind in the mother liquor.[11]

"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This often happens if the boiling point of the solvent is higher than the melting point of the solid or if there are significant impurities.

  • Add More Solvent: The solid may be coming out of solution too quickly at a temperature above its melting point. Try returning the mixture to the heat source and adding more of the "soluble" solvent to keep the compound dissolved longer as it cools.[16]

  • Change the Solvent System: If adding more solvent doesn't work, a different solvent or solvent pair may be necessary. The ideal solvent will dissolve the compound well when hot but poorly when cold.[10]

  • Use a Charcoal Step: If the issue is due to a high level of impurities, adding activated charcoal to the hot solution can help adsorb them. The charcoal is then removed by hot filtration before cooling.[12]

This is a general protocol for recrystallization.[10][12]

G A 1. Dissolve impure solid in minimum amount of hot solvent B 2. (Optional) Perform hot filtration to remove insoluble impurities A->B C 3. Allow the solution to cool slowly and undisturbed B->C D 4. Crystals of the pure compound form C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash crystals with a small amount of ice-cold solvent E->F G 7. Dry the pure crystals F->G

Caption: Workflow for a single-solvent recrystallization.

Verification of Tartrate Removal
How can I confirm that the tartrate has been successfully removed?

It is essential to analytically verify the removal of tartrate to ensure the purity of your final compound. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a conductivity detector or coupled with mass spectrometry (LC-MS), is a highly sensitive and quantitative method for detecting residual tartrate.[1][14][17][18] Ion chromatography is particularly well-suited for this purpose.[1][14]

  • Gas Chromatography (GC): For volatile derivatives of tartaric acid, GC can be a viable option, often coupled with mass spectrometry (GC-MS) for definitive identification.[18][19]

  • Qualitative Chemical Tests: A simple qualitative test involves the precipitation of lead tartrate.[20] Adding a solution of lead acetate to a sample of the purified product solution (after appropriate workup) can indicate the presence of tartrate if a precipitate forms.

Comparative Analysis of Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Precipitation Formation of an insoluble tartrate salt (e.g., Ca-tartrate).[6]Simple, inexpensive, and can be used for large-scale operations.[8]May not be suitable for very low concentrations; potential for co-precipitation of the desired product.Aqueous reaction mixtures where the product is highly soluble.
Liquid-Liquid Extraction Partitioning of a tartrate-amine complex into an organic phase.[7]High efficiency (up to 99.5%), can be made continuous.[7][15]Requires the use of organic solvents and specialized extractants; emulsion formation can be problematic.[9]Separating tartrate from water-soluble compounds that are not extracted by the organic phase.
Recrystallization Differential solubility of the product and tartrate in a solvent.[12]Can yield very high purity product; scalable.Requires the product to be a solid; finding a suitable solvent can be time-consuming; product loss in the mother liquor.[16]Purification of solid compounds where a suitable solvent system can be identified.
Chromatography Differential partitioning between a stationary and mobile phase.High resolution and sensitivity; can be automated.Can be expensive, especially at a large scale; requires specialized equipment.High-purity applications and for analytical verification of removal.[1][14]
References
  • (LJEEST) Liquid-Liquid Extraction of Tartaric Acid from Aqueous Solutions by Amberlite LA-2 as Liquid Ion Exchanger. Available at: [Link]

  • Modelling and Optimization of Tartaric Acid Reactive Extraction from Aqua Phase. Available at: [Link]

  • REACTIVE EXTRACTION OF TARTARIC ACID - Chemistry Journal of Moldova. Available at: [Link]

  • Accurate Determination of Tartrate in Drug Products in Just 10 Minutes | LCGC International. Available at: [Link]

  • Liquid-Liquid Extraction of Tartaric Acid from Aqueous Solutions by Amberlite LA-2 as Liquid Ion Exchanger | Request PDF - ResearchGate. Available at: [Link]

  • Recrystallization - Single Solvent. University of Toronto. Available at: [Link]

  • Process for removing tartaric acid and tartrates from must, grape juice, and wine - Google Patents.
  • dl-TARTARIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • DETECTION OF TARTARIC ACID AND TARTRATES IN WINES. Journal of the AOAC. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]

  • Purification of tartaric acid - US2430855A - Google Patents.
  • Process for the production of tartaric acid from tartar - DE1443538B - Google Patents.
  • Chemical Deacidifications in Winemaking - Brock University. Available at: [Link]

  • Tartrate Removal Methods in Wine - YSI. Available at: [Link]

  • Tartrate Removal, good practices in cellar. - Garbellotto. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Quantitative determination of tartaric acid in tolterodine tartrate by ion chromatography using conductivity detection - SciSpace. Available at: [Link]

  • Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis - PMC. Available at: [Link]

  • Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control - MDPI. Available at: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Farmacia. Available at: [Link]

  • Separation of Interfering Radicals | PDF - Scribd. Available at: [Link]

  • Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC. Available at: [Link]

  • Refining tartrate crystals into cream of tartar : r/chemistry - Reddit. Available at: [Link]

  • Removal of interfering radicals before IIIrd group analysis - Chemistry!!! Not Mystery. Available at: [Link]

  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC - NIH. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules of Arformoterol Tartrate Inhalation Solution - Scientific Research Publishing. Available at: [Link]

  • Comparison of different chelating agents to enhance reductive Cr(VI) removal by pyrite treatment procedure - PubMed. Available at: [Link]

  • Characterization of the multiple catalytic activities of tartrate dehydrogenase - PubMed - NIH. Available at: [Link]

  • Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol - e-Publications@Marquette. Available at: [Link]

  • The Effect of the Reaction Conditions on the Properties of Products from Co-Hydrotreating of Rapeseed Oil and Petroleum Middle Distillates - MDPI. Available at: [Link]

  • The Effect of the Reaction Conditions on the Properties of Products from Co-Hydrotreating of Rapeseed Oil and Petroleum Middle Distillates - ResearchGate. Available at: [Link]

  • Managing Residual Impurities During Downstream Processing - BioPharm International. Available at: [Link]

Sources

Optimization

Technical Support Center: Diisopropyl Tartrate (DIPT) Reagents in Asymmetric Synthesis

< Welcome to the technical support center for diisopropyl tartrate (DIPT) reagents. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DIPT in their asymmetric synthe...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for diisopropyl tartrate (DIPT) reagents. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DIPT in their asymmetric synthesis experiments, particularly in the context of the Sharpless Asymmetric Epoxidation. Here, we address common challenges related to steric hindrance and provide practical, field-proven troubleshooting advice to help you achieve optimal results in your laboratory work.

Troubleshooting Guide: Overcoming Common Hurdles

This section is dedicated to resolving specific issues that may arise during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to rectify the problem.

Q1: My Sharpless epoxidation reaction is showing low enantioselectivity (<90% ee). Could steric hindrance from the diisopropyl tartrate be the cause?

A1: While the bulky isopropyl groups of DIPT are crucial for creating a well-defined chiral environment, several factors can lead to diminished enantioselectivity. It's important to systematically evaluate your reaction setup.[1]

Underlying Causes & Solutions:

  • Catalyst Formation and Quality: The active catalyst is a dimeric titanium-tartrate complex.[2][3] The quality of your titanium (IV) isopropoxide and DIPT is paramount. Moisture can hydrolyze the titanium alkoxide, leading to the formation of inactive or non-chiral catalytic species that produce a racemic epoxide mixture.[1][2]

    • Protocol:

      • Reagent Quality Check: Always use freshly opened or recently purified titanium (IV) isopropoxide and DIPT from a reputable supplier.[1] Store these reagents under an inert atmosphere and in a desiccator.

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Flame-dry all glassware and use anhydrous solvents. The addition of powdered 4Å molecular sieves is highly recommended to scavenge any trace amounts of water.[4]

      • Catalyst Pre-formation: Allow for a pre-formation period of the catalyst. After adding DIPT and titanium (IV) isopropoxide to the cooled solvent, stir the mixture for at least 30 minutes at -20 °C before adding your allylic alcohol substrate.[4]

  • Substrate-Catalyst Mismatch: The structure of your allylic alcohol substrate plays a significant role. Bulky substituents on the olefin, particularly those cis to the hydroxyl group, can lead to unfavorable steric interactions with the chiral tartrate ligand, hindering the ideal approach to the catalyst.[5]

    • Solution:

      • Substrate Analysis: Carefully examine the structure of your allylic alcohol. If you have a bulky group cis to the hydroxyl, this may be the primary reason for low enantioselectivity.

      • Consider Alternative Tartrates: While DIPT often provides higher selectivity, in cases of significant substrate steric hindrance, diethyl tartrate (DET) might offer a less sterically demanding environment.[6] It is advisable to run a small-scale screening with both DIPT and DET to determine the optimal ligand for your specific substrate.

  • Incorrect Stoichiometry: An improper ratio of titanium (IV) isopropoxide to DIPT can result in the formation of less selective catalytic species.

    • Recommendation: A slight excess of the DIPT ligand (1.1 to 1.2 equivalents relative to the titanium isopropoxide) is often beneficial for driving the equilibrium towards the formation of the active dimeric catalyst.[1][6]

Q2: The reaction rate of my epoxidation is extremely slow, or the reaction is not going to completion. How does steric hindrance from DIPT contribute to this?

A2: A sluggish reaction rate can indeed be a consequence of steric hindrance, either from the DIPT ligand, the substrate, or a combination of both.[5]

Underlying Causes & Solutions:

  • Steric Clash in the Transition State: The bulky isopropyl groups of DIPT, combined with a sterically demanding allylic alcohol substrate, can significantly raise the activation energy of the epoxidation step.[3][7]

    • Workflow for Diagnosis and Resolution:

      G cluster_0 Troubleshooting Slow Reaction Rate A Slow Reaction Observed B Analyze Substrate Structure A->B C Hypothesis: Steric Hindrance B->C D Option 1: Increase Reaction Temperature C->D  If substrate is moderately hindered E Option 2: Switch to a Less Bulky Tartrate (DET) C->E  If substrate is highly hindered F Option 3: Evaluate Oxidant C->F G Monitor Reaction Progress (TLC/GC) D->G E->G F->G H Reaction Complete? G->H H->D No, consider further optimization I Isolate and Characterize Product H->I Yes

      Caption: Troubleshooting workflow for slow reaction rates.

    • Detailed Steps:

      • Temperature Optimization: While Sharpless epoxidations are typically run at low temperatures (around -20 °C) to maximize enantioselectivity, a modest increase in temperature (e.g., to -10 °C or 0 °C) can sometimes overcome the activation barrier without significantly compromising the enantiomeric excess. Monitor the reaction closely by TLC or GC to find the optimal balance.

      • Ligand Exchange: As mentioned previously, switching from DIPT to the less sterically demanding diethyl tartrate (DET) can accelerate the reaction rate for bulky substrates.[6]

      • Oxidant Choice: While tert-butyl hydroperoxide (TBHP) is the standard oxidant, other peroxides with different steric profiles could be considered in challenging cases, although this may require significant re-optimization of the reaction conditions.

  • Catalyst Deactivation: The presence of water or other protic impurities can lead to the slow decomposition of the catalyst over the course of the reaction.

    • Preventative Measures:

      • Molecular Sieves: Ensure that activated 4Å molecular sieves are present throughout the reaction.[4][8]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.

Q3: I am attempting a kinetic resolution of a racemic secondary allylic alcohol, but the separation is inefficient. Is the steric bulk of DIPT a factor?

A3: Yes, the steric properties of the DIPT ligand are central to achieving an efficient kinetic resolution. The principle of this reaction relies on a significant difference in the rate of epoxidation for the two enantiomers of the allylic alcohol.[5][9]

Key Considerations for Efficient Kinetic Resolution:

  • Matched vs. Mismatched Pairs: The chiral DIPT ligand will form a "matched" diastereomeric transition state with one enantiomer of the alcohol, leading to a fast reaction. Conversely, it will form a "mismatched" pair with the other enantiomer, resulting in a much slower reaction due to steric repulsion.[6] The greater the difference in these reaction rates, the more efficient the kinetic resolution.

  • Optimizing for Selectivity:

    • Choice of Tartrate Enantiomer: The selection of (+)-DIPT versus (-)-DIPT will determine which enantiomer of the alcohol reacts faster. A mnemonic can be used to predict the outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, (+)-DIPT directs epoxidation to the top face, and (-)-DIPT to the bottom face.[5][9]

    • Reaction Time and Conversion: A successful kinetic resolution requires careful monitoring of the reaction progress. The ideal endpoint is at approximately 50% conversion, where one enantiomer has been largely converted to the epoxide, leaving the unreacted, enantiomerically enriched alcohol. Over-running the reaction will lead to the epoxidation of the slower-reacting enantiomer, diminishing the enantiomeric excess of the remaining alcohol.

    G cluster_0 Kinetic Resolution with (+)-DIPT Racemate Racemic Allylic Alcohol (R- and S-enantiomers) Matched Matched Pair (Fast Reaction) Racemate->Matched S-enantiomer Mismatched Mismatched Pair (Slow Reaction) Racemate->Mismatched R-enantiomer Epoxide Enantioenriched Epoxide Matched->Epoxide Alcohol Enantioenriched Alcohol (Unreacted) Mismatched->Alcohol

    Caption: Principle of kinetic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of diisopropyl tartrate in the Sharpless epoxidation?

A1: Diisopropyl tartrate (DIPT) is a chiral ligand that complexes with titanium (IV) isopropoxide to form the active chiral catalyst.[10] This catalyst creates a specific three-dimensional environment that directs the oxidant, tert-butyl hydroperoxide, to one of the two faces of the prochiral allylic alcohol's double bond.[2] The choice of the DIPT enantiomer, either (+)-DIPT or (-)-DIPT, dictates which face of the alkene is epoxidized, allowing for the predictable synthesis of a specific enantiomer of the 2,3-epoxyalcohol product.[4]

Q2: Why is DIPT often preferred over diethyl tartrate (DET)?

A2: The bulkier isopropyl groups of DIPT, compared to the ethyl groups of DET, create a more rigid and sterically defined chiral pocket around the titanium center.[5] This enhanced steric hindrance often leads to higher levels of enantioselectivity in the epoxidation reaction for a wide range of substrates.[6] However, as noted in the troubleshooting guide, for very bulky substrates, DET may be a better choice to avoid excessively slow reaction rates.

Q3: Can substrates other than allylic alcohols be used in this reaction?

A3: The presence of the allylic alcohol functionality is a critical requirement for the Sharpless epoxidation.[9] The hydroxyl group of the substrate coordinates to the titanium center of the catalyst, positioning the double bond in close proximity for the oxygen transfer from the coordinated peroxide.[11] This coordination is essential for both the catalytic activity and the high degree of stereocontrol.

Q4: How does the geometry of the allylic alcohol (e.g., Z vs. E) affect the reaction?

A4: The geometry of the double bond can influence both the rate and the enantioselectivity of the reaction. Generally, E-(trans)-disubstituted olefins are good substrates. Z-(cis)-disubstituted olefins tend to be less reactive and may yield lower enantioselectivity due to potential steric clashes between the cis-substituent and the chiral catalyst framework.[6]

Q5: Are there alternatives to the titanium/DIPT system for asymmetric epoxidation?

A5: Yes, while the Sharpless epoxidation is a cornerstone of asymmetric synthesis, other methods exist. The Jacobsen-Katsuki epoxidation, for example, utilizes a chiral manganese-salen complex and is effective for the epoxidation of unfunctionalized alkenes, a limitation of the Sharpless system.[9] However, for allylic alcohols, the Sharpless epoxidation remains a highly reliable and predictable method.

Data Summary

Tartrate LigandTypical Enantiomeric Excess (% ee)Relative Reaction RateBest Suited For
Diisopropyl Tartrate (DIPT) >95%[6]SlowerMost allylic alcohols, seeking maximum enantioselectivity.[6]
Diethyl Tartrate (DET) 90-95%[5]FasterSterically hindered allylic alcohols where DIPT leads to slow rates.

Experimental Protocol: Standard Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diisopropyl tartrate (DIPT)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Cooling bath (-20 °C)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C.

  • To the cooled suspension, add the DIPT via syringe, followed by the titanium (IV) isopropoxide.

  • Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Add the allylic alcohol substrate to the reaction mixture.

  • Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature remains at or below -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water or a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • If using a tartaric acid quench, separate the organic layer. If using a water quench, add a 10% NaOH solution and stir until the phases clarify before separation.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.[4]

References

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Wikipedia. (2023). Sharpless epoxidation. Retrieved from [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinylcarbinol. Retrieved from [Link]

  • Rzepa, H. (2012). Why the Sharpless epoxidation is enantioselective!. Henry Rzepa's Blog. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of Tartrate-Derived Boronate Esters: A Technical Comparison Guide

The following guide details the analytical strategies for tartrate-derived boronate esters, specifically focusing on the widely used Roush allylboration reagents. Executive Summary Tartrate-derived boronate esters (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical strategies for tartrate-derived boronate esters, specifically focusing on the widely used Roush allylboration reagents.

Executive Summary

Tartrate-derived boronate esters (e.g., Roush reagents) are critical chiral auxiliaries in asymmetric synthesis, particularly for controlling stereochemistry in allylboration reactions. However, their direct analysis via HPLC presents significant challenges due to hydrolytic instability and Lewis acidity .

This guide compares the two primary analytical workflows:

  • Indirect Analysis (Oxidative Cleavage): The industry standard for determining Enantiomeric Excess (

    
    ).
    
  • Direct Analysis: A specialized method for reagent Quality Control (QC) requiring anhydrous conditions.

Part 1: The Stability Challenge

Tartrate boronate esters possess a vacant


-orbital on the boron atom, making them susceptible to nucleophilic attack by water or protic solvents (solvolysis).
  • Hydrolysis Risk: Exposure to aqueous mobile phases or residual moisture on silica columns rapidly hydrolyzes the ester to the achiral boronic acid and free tartrate, destroying the stereochemical information.

  • Transesterification: In the presence of alcohol modifiers (e.g., Methanol, Isopropanol), the tartrate diol backbone can exchange, altering the species during the run.

Decision Matrix: Which Method to Choose?
FeatureMethod A: Indirect Analysis (Recommended)Method B: Direct Analysis (Specialized)
Target Analyte The resulting homoallylic alcohol (after oxidation).The intact boronate ester reagent.
Primary Use Determining reaction selectivity (

,

).
QC of the starting reagent purity.
Robustness High. Analyte is chemically stable.[1]Low. Sensitive to moisture/silanols.
Column Choice Standard Coated (OD-H, AD-H).Immobilized (IB, IC) or Pirkle-type.
Accuracy

(Reflects synthetic outcome).[1][2][3]
Variable (Dependent on handling).

Part 2: Method A – Indirect Analysis (The Gold Standard)

This workflow converts the unstable boronate C-B bond into a stable C-O bond via stereospecific oxidation. The stereochemical fidelity is retained (retention of configuration), allowing the


 of the alcohol to serve as a proxy for the boronate purity.
Experimental Protocol

1. Sample Preparation (Oxidative Workup):

  • Step 1: Dilute the reaction mixture or reagent aliquot (

    
     mmol) in THF (
    
    
    
    mL).
  • Step 2: Cool to

    
    C. Add 
    
    
    
    M NaOH (
    
    
    mL) followed by
    
    
    H
    
    
    O
    
    
    (
    
    
    mL) dropwise.
  • Step 3: Stir at

    
    C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
    
  • Step 4: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    , extract with Ethyl Acetate (EtOAc), dry over MgSO
    
    
    , and concentrate.
  • Step 5: Re-dissolve in HPLC-grade Hexane/IPA (

    
    ) for injection.
    

2. HPLC Conditions:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

    • Why: These coated amylose/cellulose tris(3,5-dimethylphenylcarbamate) phases provide superior separation for secondary alcohols.

  • Mobile Phase: Hexane : Isopropanol (

    
     to 
    
    
    
    ).
  • Flow Rate:

    
    
    
    
    mL/min.
  • Detection: UV @ 210–220 nm (or 254 nm if aromatic groups are present).

  • Temperature:

    
    C.
    
Data Validation
  • Resolution (

    
    ):  Typically 
    
    
    
    for Roush products.
  • Separation Factor (

    
    ):  Expected range 
    
    
    
    
    
    .

Part 3: Method B – Direct Analysis (Reagent QC)

Direct analysis is required when verifying the chemical purity of the reagent before use. It requires strict exclusion of water.

Critical Modifications for Direct Analysis
  • Stationary Phase: Use Immobilized Polysaccharide Columns (e.g., Chiralpak IB or Chiralpak IA ).

    • Reasoning: Immobilized phases are more robust against non-standard solvents (like THF or DCM) which may be needed to solubilize the boronate without causing solvolysis.

  • Mobile Phase: Anhydrous Hexane with minimal modifier.

    • Modifier: Use

      
      -Butanol  (
      
      
      
      ) instead of Methanol/Ethanol if transesterification is observed.
      
      
      -Butanol is sterically bulky and less nucleophilic.
  • System Passivation: Flush HPLC lines with anhydrous THF prior to the run to remove residual water.

Experimental Protocol
  • Sample Prep: Dissolve tartrate boronate in anhydrous Hexane (or Hexane/THF). Filter through a

    
    
    
    
    
    m PTFE (hydrophobic) filter.
  • Column: Chiralpak IB (

    
    
    
    
    
    m,
    
    
    mm).
  • Mobile Phase:

    
    -Hexane : 
    
    
    
    -PrOH (
    
    
    ). Note: Keep run times short (<15 min) to minimize exposure.
  • Temperature:

    
    C – 
    
    
    
    C (Lower temperature slows hydrolysis).

Part 4: Visualizing the Analytical Workflow

G cluster_indirect Method A: Indirect Analysis (Standard) cluster_direct Method B: Direct Analysis (QC) Start Tartrate-Derived Boronate Ester Oxidation Oxidation (H2O2 / NaOH) Start->Oxidation Preferred Anhydrous Dissolve in Anhydrous Hexane Start->Anhydrous Reagent QC Only Workup Extraction & Drying (EtOAc / MgSO4) Oxidation->Workup Alcohol Stable Chiral Alcohol Workup->Alcohol HPLC_A HPLC: Chiralcel OD-H (Hexane/IPA) Alcohol->HPLC_A HPLC_B HPLC: Chiralpak IB (Low Temp, Anhydrous) Anhydrous->HPLC_B Risk: Hydrolysis

Caption: Workflow comparing the robust Indirect Method (Oxidation) vs. the sensitive Direct Method.

Part 5: Comparative Performance Data

The following table summarizes expected performance metrics based on literature values for Roush allylboration products (e.g., 1-phenyl-3-buten-1-ol).

ParameterChiralcel OD-H (Method A)Chiralpak AD-H (Method A)Chiralpak IB (Method B - Direct)
Selectivity (

)






Resolution (

)


(Baseline)


(Baseline)


(Partial/Risk)
Analysis Time


min


min

min (Critical)
Mobile Phase Hex/IPA (98:2)Hex/IPA (95:5)Hex/IPA (99:1) or Hex/THF
Stability Excellent (Stable Alcohol)Excellent (Stable Alcohol)Poor (Hydrolysis on column)
Expert Insight: Troubleshooting "Ghost Peaks"

If observing broad, tailing peaks during Direct Analysis (Method B), it is likely due to the partial hydrolysis of the boronate ester into boronic acid on the silica surface.

  • Fix: Switch to Method A immediately.

  • Alternative: If Method B is mandatory, dope the mobile phase with

    
     of the chiral tartrate ligand (e.g., Diisopropyl tartrate) to push the equilibrium toward the ester, though this is expensive and messy.
    

References

  • Vertex AI Search. (2025). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. 4

  • Roush, W. R. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Journal of the American Chemical Society. 5

  • Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. 6

  • Royal Society of Chemistry. (2022). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology. 2

  • Genentech Inc. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. 7

Sources

Comparative

A Comparative Guide to Chiral Diboron Reagents for Asymmetric Synthesis

For researchers, medicinal chemists, and process development professionals, achieving precise stereochemical control is a cornerstone of modern synthesis. Chiral organoboron compounds are exceptionally versatile intermed...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, achieving precise stereochemical control is a cornerstone of modern synthesis. Chiral organoboron compounds are exceptionally versatile intermediates, prized for their stability, low toxicity, and broad utility in transformations like the Nobel-winning Suzuki-Miyaura cross-coupling. This guide provides an in-depth comparison of chiral diboron reagents, focusing on reagents where the stereochemical information is embedded within the diboron structure itself. We will explore the causality behind their design, compare their performance with experimental data, and provide actionable protocols to empower your research.

The Strategic Value of Chiral Diboron Reagents

In asymmetric synthesis, stereocontrol can be imparted in two primary ways: through a chiral catalyst acting on a prochiral substrate and reagent, or by using a stoichiometric chiral reagent that directly transfers its stereochemical information. While catalytic methods are often more atom-economical, the use of a chiral diboron reagent offers a powerful, alternative strategy, particularly in substrate-controlled reactions or when developing novel transformations.[1]

These reagents, typically derived from C2-symmetric chiral diols, act as templates. They assemble substrates in a defined three-dimensional arrangement, directing the course of the reaction to yield products with high enantiopurity.[1][2] This guide will focus on this class of reagents, comparing their efficacy in key asymmetric transformations.

Key Classes & Performance Comparison

The most prevalent chiral diboron reagents are synthesized from readily available chiral diols. Their C2-symmetry simplifies the stereochemical environment, often leading to higher and more predictable enantioselectivity.

C2-Symmetric Diol-Derived Diboron Reagents

These reagents are prepared by reacting a chiral diol with a boron source. The resulting cyclic structure provides a rigid and well-defined chiral pocket.

Common Scaffolds:

  • Pinanediol-derived: Based on (+)- or (-)-pinanediol, these reagents are effective in the reductive coupling of imines.[1]

  • TADDOL-derived: While TADDOL is more commonly used as a ligand for metals, its principles of creating a defined chiral environment are relevant.

  • Other Diols: Various other chiral diols have been employed to fine-tune the steric and electronic properties of the resulting diboron reagent.

The primary application for these reagents has been in the asymmetric reductive coupling of imines to generate valuable chiral vicinal diamines, a key motif in many ligands and pharmaceuticals.[3] The reaction is believed to proceed through a diboron-templated[4][4]-sigmatropic rearrangement, showcasing a unique mechanism distinct from metal-catalyzed pathways.[2][3]

Mechanism of Action: A Look at Templated Reactions

The power of a chiral diboron reagent lies in its ability to act as a temporary stereochemical scaffold. In the case of imine homocoupling, the process can be visualized as follows:

G cluster_0 Diboron-Imine Adduct Formation cluster_1 Stereocontrolled Rearrangement cluster_2 Hydrolysis & Product Release Imine1 Imine (R-CH=N-Ar) Adduct Intermediate Adduct Imine1->Adduct Imine2 Imine (R-CH=N-Ar) Imine2->Adduct Diboron Chiral Diboron (B₂L*₂) Diboron->Adduct Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Templated Assembly Intermediate Cyclic Boron Intermediate Rearrangement->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Workup Product Chiral Vicinal Diamine Hydrolysis->Product

Caption: Workflow for chiral diboron-templated imine coupling.

Causality Behind the Mechanism:

  • Adduct Formation: Two molecules of the imine coordinate to the boron centers of the chiral diboron reagent. The C2-symmetric ligand (L*) of the diboron pre-organizes the imine substrates.

  • [4][4]-Sigmatropic Rearrangement: This is the key stereochemistry-defining step. The chiral environment templated by the diboron directs the formation of the new C-C bond, controlling the absolute stereochemistry of the two newly formed stereocenters.[2]

  • Hydrolysis: Aqueous workup cleaves the B-N bonds, releasing the final chiral vicinal diamine product and regenerating the chiral diol.

Experimental Protocol: Asymmetric Reductive Coupling of an Imine

This protocol is a representative example for the synthesis of a chiral vicinal diamine using a pinanediol-derived diboron reagent, adapted from literature procedures.[1]

Objective: To synthesize an enantiomerically enriched 1,2-diamine from an N-aryl ketimine.

Materials:

  • N-Phenyl-ethanimine (1.0 equiv)

  • Bis((+)-pinanediolato)diboron (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • 2 M HCl solution (for hydrolysis)

  • Anhydrous Na2SO4 or MgSO4

  • Silica Gel for chromatography

Instrumentation:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Argon or Nitrogen gas line

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

  • Chiral-phase HPLC for enantiomeric excess (e.e.) determination

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the ketimine substrate (e.g., 1 mmol).

  • Solvent and Reagent Addition: Dissolve the ketimine in anhydrous DCM (e.g., 5 mL). To this solution, add bis((+)-pinanediolato)diboron (1.1 equiv) at room temperature.

    • Scientist's Insight: The use of anhydrous solvent is critical. Water will readily hydrolyze the diboron reagent and the intermediates, arresting the desired reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC or GC-MS. The reaction typically proceeds to completion within 12-24 hours.[1]

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly add methanol to quench any unreacted diboron reagent.

    • Scientist's Insight: The quench is performed at 0 °C to control the exotherm from the reaction of the active boron species with methanol.

  • Hydrolysis: Add 2 M HCl solution and stir vigorously for 1 hour. This step hydrolyzes the intermediate boron-amine complexes to release the free diamine.[1]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral vicinal diamine.

  • Characterization (Self-Validation): The final product should be characterized by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure. Crucially, the enantiomeric excess (e.e.) must be determined by analysis on a chiral-phase HPLC column. This final step validates the success of the asymmetric induction.

Alternative Strategy: Chiral Ligands with Prochiral Diboron

It is important to contrast the use of chiral diboron reagents with the more common strategy of using a prochiral diboron reagent (like bis(pinacolato)diboron, B2pin2) in combination with a chiral catalyst.[1] This latter approach is particularly dominant in metal-catalyzed reactions such as the copper-catalyzed borylation of alkenes or iridium-catalyzed C-H borylation.[5][6][7]

G cluster_0 Strategy 1: Chiral Diboron Reagent cluster_1 Strategy 2: Chiral Catalyst Reagent1 Chiral Diboron (B₂L*₂) Product1 Chiral Product Reagent1->Product1 Substrate1 Prochiral Substrate Substrate1->Product1 Label1 Stoichiometric Chirality Transfer Reagent2 Prochiral Diboron (e.g., B₂pin₂) Product2 Chiral Product Reagent2->Product2 Substrate2 Prochiral Substrate Substrate2->Product2 Catalyst Chiral Catalyst (e.g., Cu-L*) Catalyst->Product2 cat. Label2 Catalytic Asymmetric Induction

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Bis(diisopropyl-D-tartrate glycolato)diboron

Introduction: A Proactive Approach to Laboratory Safety Bis(diisopropyl-D-tartrate glycolato)diboron is a member of the diboron family of reagents, which are valued in synthetic chemistry for their role in creating carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

Bis(diisopropyl-D-tartrate glycolato)diboron is a member of the diboron family of reagents, which are valued in synthetic chemistry for their role in creating carbon-boron bonds. While specific toxicological and reactivity data for this exact compound are not extensively published, its structural similarity to other common diboron reagents, such as Bis(pinacolato)diboron, dictates a cautious and informed approach to its handling and disposal. This guide provides a framework for the safe deactivation and disposal of this reagent, grounded in established protocols for handling reactive boron compounds.[1][2][3] The procedures outlined herein are designed to mitigate risks by neutralizing the reagent's reactivity prior to its entry into the hazardous waste stream. Adherence to your institution's specific safety protocols and local regulations is paramount.[1][4][5]

Hazard Assessment and Essential Precautions

The primary hazard associated with diboron compounds stems from their reactivity, particularly with moisture and strong oxidizing agents, and their potential for irritation.[1][4][6] While not classified as pyrophoric, their decomposition can be exothermic.

  • Reactivity: Diboron compounds can react with moisture, although typically less violently than organometallic reagents. This reactivity necessitates storage in a cool, dry place under an inert atmosphere.[1][3]

  • Health Hazards: Similar boron compounds are known to cause skin and serious eye irritation.[3][7] Inhalation of dust should be avoided.[2][3][7]

  • Personal Protective Equipment (PPE): The cornerstone of safe handling is the consistent use of appropriate PPE. Before beginning any work, ensure the following are worn:

    • ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][8]

    • Flame-resistant laboratory coat.[4]

    • Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[4][9]

    • Full-length pants and closed-toe shoes.[4]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Controlled Deactivation Protocol (Quenching)

The most reliable method for disposing of residual or unwanted Bis(diisopropyl-D-tartrate glycolato)diboron is through a controlled quenching process. This procedure systematically deactivates the reactive B-B bond, rendering the material safe for conventional hazardous waste disposal. The causality behind this multi-step process is rooted in controlling the reaction rate: starting with a less reactive quenching agent moderates the exothermic reaction before introducing a more reactive one.[10]

Experimental Workflow for Quenching

This protocol is designed for the safe neutralization of small quantities (<5 g) of the reagent.

  • Preparation and Inerting:

    • In a chemical fume hood, select a round-bottom flask that is at least three times the volume of the solution to be quenched.[8] Equip it with a magnetic stir bar.

    • Dissolve or suspend the Bis(diisopropyl-D-tartrate glycolato)diboron in an inert, high-boiling point solvent such as toluene or heptane.[10] The goal is to create a dilute suspension (e.g., <10 wt%).

    • Place the flask in an ice/water bath to dissipate heat generated during the quench.[10][11]

    • Ensure the flask is securely clamped.[8]

  • Step 1: Initial Quench with Isopropanol:

    • While stirring the suspension vigorously, slowly add isopropanol dropwise via an addition funnel or syringe.[8][10] Isopropanol is chosen as the initial quenching agent due to its moderate reactivity, which allows for a controlled release of heat and any gaseous byproducts.[10]

    • Causality: A rapid addition of a highly reactive protic source like water could lead to an uncontrolled exotherm and potential splashing of the reactive material.

    • Continue the slow addition until gas evolution or bubbling subsides, which indicates the most reactive components have been neutralized.[8]

  • Step 2: Secondary Quench with Methanol:

    • Once the reaction with isopropanol has ceased, switch to a more reactive alcohol, methanol.[10] Add it slowly and dropwise.

    • Causality: This step ensures the complete destruction of any remaining B-B bonds that may not have reacted with the bulkier isopropanol.[10] The use of methanol is a common strategy for removing boron residues by forming volatile trimethyl borate.[12]

  • Step 3: Final Quench with Water:

    • After the methanol addition causes no further reaction, very cautiously add water dropwise.[10][11][13] This final step ensures complete hydrolysis.

    • Allow the mixture to stir for at least one hour after the final addition to ensure the reaction is complete.

  • Neutralization and Waste Collection:

    • Once the mixture has returned to room temperature, check the pH of the aqueous layer. Neutralize the solution by adding dilute acid (e.g., 1M HCl) or base (e.g., sodium bicarbonate) as needed.[13]

    • Transfer the entire biphasic mixture into a properly labeled hazardous waste container for halogenated or non-halogenated waste, according to your solvent choice and institutional guidelines.

Quantitative Summary of Quenching Protocol
Step Reagent Purpose Key Process Parameter Rationale
Preparation Toluene or HeptaneInert solvent/heat sinkCreate a <10 wt% solutionDilution helps control reaction rate and dissipate heat.[8][10]
1 IsopropanolPrimary QuenchingSlow, dropwise additionControls initial exothermic reaction by using a less reactive alcohol.[10]
2 MethanolSecondary QuenchingSlow, dropwise additionEnsures complete reaction of B-B bonds.[10][12]
3 WaterFinal HydrolysisCautious, dropwise additionGuarantees complete deactivation of any remaining reactive species.[10][13]
4 1M HCl / NaHCO₃NeutralizationAdd until pH is ~7Ensures waste is safe for storage and compatible with other waste streams.[13]

Spill Management

In the event of a small spill of the solid reagent within a fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean a large spill or any spill outside of a fume hood.

  • Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[14]

  • Collect: Carefully sweep or scoop the material and absorbent into a designated, labeled container for hazardous waste.[1][7] Avoid creating dust.[1][2][7]

  • Decontaminate: Wipe the area with a cloth dampened with an inert solvent (like toluene), followed by a soap and water wash. Place all cleaning materials in the hazardous waste container.

  • Dispose: The collected spill material should be quenched using the protocol described in Section 3 or disposed of directly as reactive hazardous waste, in accordance with your institution's policy.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of Bis(diisopropyl-D-tartrate glycolato)diboron.

G start Start: Unwanted Reagent or Spill ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Always First assess Assess Situation (Quantity & Location) spill Small Spill (<5g) in Fume Hood? assess->spill contain Contain Spill with Inert Absorbent (Sand) spill->contain Yes quench_protocol Execute Controlled Quenching Protocol (Sec. 3) spill->quench_protocol No (Bulk Reagent) ppe->assess collect Collect Material into Hazardous Waste Container contain->collect collect->quench_protocol Treat as reactive waste neutralize Neutralize to pH ~7 quench_protocol->neutralize final_disposal Transfer to Labeled Hazardous Waste Bottle neutralize->final_disposal end End: Proper Disposal final_disposal->end

Caption: Disposal workflow for Bis(diisopropyl-D-tartrate glycolato)diboron.

Final Waste Handling

All materials contaminated with Bis(diisopropyl-D-tartrate glycolato)diboron, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste. The empty reagent bottle should be triple-rinsed with an inert solvent (e.g., toluene); the rinsate must be collected and quenched as described above. Never discard untreated boron compounds down the drain.[1][15] Ensure all waste containers are clearly and accurately labeled according to federal, state, and local regulations before requesting pickup by your institution's environmental health and safety department.[4][5][14]

References

  • Boron - ESPI Metals. (URL: [Link])

  • Safety Data Sheet: (Bis(pinacolato)diboron - Carl ROTH. (URL: [Link])

  • Quenching and Disposal of Water Reactive Materials - Environmental Health and Safety, University of Wisconsin-Madison. (URL: [Link])

  • Boron Trifluoride Safety Operating Procedure - Purdue University. (URL: [Link])

  • Safety Data Sheet: (Bis(pinacolato)diboron - Carl ROTH (Alternative Link). (URL: [Link])

  • Quenching Reactive Substances - KGROUP, University of Washington. (URL: [Link])

  • A Report on Reagents and its Quenching Methods | Open Access Journals. (URL: [Link])

  • SAFETY DATA SHEET Boron (pieces) - Research Core Facilities, University of Nebraska-Lincoln. (URL: [Link])

  • Protocol for quenching reactive chemicals - EPFL. (URL: [Link])

  • Bis(diisopropyl-D-tartrate glycolato)diboron PubChem Entry . (URL: [Link])

  • How to Add Reagents to a Reaction - Department of Chemistry, University of Rochester. (URL: [Link])

  • Toxicological Profile for Boron - Agency for Toxic Substances and Disease Registry (ATSDR). (URL: [Link])

  • SAFETY DATA SHEET - Bis-aminopropyl diglycol dimaleate . (URL: [Link])

  • Boron and compounds - Department of Climate Change, Energy, the Environment and Water, Australian Government. (URL: [Link])

  • The NIH Drain Discharge Guide . (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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